1-Benzothiophen-3-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGMKSKKGSUAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380002 | |
| Record name | 1-benzothiophen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-24-8 | |
| Record name | Benzo[b]thiophene-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5381-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzothiophen-3-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzothiophen-3-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Benzothiophen-3-ylmethanol CAS number 5381-24-8 properties
An In-Depth Technical Guide to 1-Benzothiophen-3-ylmethanol (CAS: 5381-24-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound, a key heterocyclic building block in medicinal chemistry.
Core Properties of this compound
This compound, also known as Benzo[b]thiophen-3-ylmethanol, is a solid organic compound with a molecular formula of C₉H₈OS and a molecular weight of approximately 164.22 g/mol .[1][2] Its structure features a benzothiophene core with a hydroxymethyl group at the 3-position. This functional group enhances its solubility in polar solvents and allows for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.
| Property | Value | Reference |
| CAS Number | 5381-24-8 | [1] |
| Molecular Formula | C₉H₈OS | [1] |
| Molecular Weight | 164.22 g/mol | [3] |
| Boiling Point | 72-74°C (at 0.5 mmHg) | [4] |
| Density | 1.294 g/cm³ | [4] |
| Flash Point | 149.8°C | [4] |
| Appearance | Solid | [2] |
| Purity | Typically ≥96% | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from benzo[b]thiophene. A plausible synthetic route involves the introduction of a functional group at the 3-position, which is then converted to the desired hydroxymethyl group.
Experimental Protocol: A Plausible Synthetic Route
This protocol describes a two-step synthesis of this compound from benzo[b]thiophene via a chloromethyl intermediate.
Step 1: Synthesis of 3-(Chloromethyl)benzo[b]thiophene
This step involves the chlorination of 2-methylbenzo[b]thiophene as a representative reaction for introducing a functionalized methyl group. A similar principle can be applied to functionalize the 3-position of the benzothiophene core.
-
Materials: 2-methylbenzo[b]thiophene, Sodium hypochlorite pentahydrate, Acetonitrile.
-
Procedure:
-
Prepare a solution of 2-methylbenzo[b]thiophene (e.g., 1.00 g, 6.75 mmol) in acetonitrile (0.5 M).
-
With stirring, add an aqueous solution of sodium hypochlorite pentahydrate (2.67 M).
-
Stir the solution for 48 hours at room temperature.
-
Partition the reaction mixture between water and methylene chloride.
-
Wash the aqueous layer with methylene chloride.
-
Combine the organic fractions, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield 2-(chloromethyl)benzo[b]thiophene. A similar procedure could be adapted for the 3-position.
-
Step 2: Reduction of 3-(Chloromethyl)benzo[b]thiophene to this compound
This step involves the reduction of the chloromethyl group to a hydroxymethyl group.
-
Materials: 3-(Chloromethyl)benzo[b]thiophene, Reducing agent (e.g., Sodium borohydride), appropriate solvent (e.g., Ethanol or Tetrahydrofuran).
-
Procedure:
-
Dissolve 3-(chloromethyl)benzo[b]thiophene in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent to the stirred solution.
-
Allow the reaction to proceed for a specified time (monitoring by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain this compound.
-
Synthesis Workflow Diagram
Caption: A plausible two-step synthesis of this compound.
Biological Activity and Drug Discovery Potential
The benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[4] These include antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a crucial starting material for the synthesis of novel benzothiophene derivatives with potential therapeutic applications.
General High-Throughput Screening Protocol
To identify the biological activity of novel compounds derived from this compound, a general high-throughput screening (HTS) workflow can be employed.
-
1. Assay Development and Miniaturization:
-
Select a relevant in vitro assay (e.g., enzyme inhibition, receptor binding, cell viability).
-
Optimize assay conditions for robustness and miniaturize to a 96- or 384-well plate format.[4]
-
-
2. Compound Library Preparation:
-
Synthesize a diverse library of derivatives from this compound.
-
Dissolve compounds in a suitable solvent (e.g., DMSO) to create stock solutions.[4]
-
-
3. High-Throughput Screening:
-
Use automated liquid handlers to dispense reagents and compounds into microplates.
-
Include positive and negative controls on each plate.[4]
-
-
4. Data Analysis:
-
Calculate the percentage of inhibition or activation for each compound.
-
Identify "hit" compounds based on a predefined activity threshold.[4]
-
High-Throughput Screening Workflow Diagram
Caption: General workflow for high-throughput screening of benzothiophene derivatives.
Potential Therapeutic Areas
While specific biological data for this compound is limited in the public domain, the broader class of benzothiophenes has shown promise in several therapeutic areas:
-
Antimicrobial Activity: Benzothiophene derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[5]
-
Antitumor Activity: Certain benzothiophene-based compounds have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Effects: The benzothiophene scaffold has been incorporated into molecules exhibiting anti-inflammatory properties.
Conclusion
This compound (CAS 5381-24-8) is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide range of derivatives, which can be screened for various biological activities. The protocols and data presented in this guide offer a foundational understanding for researchers and scientists working with this compound and its analogs in the pursuit of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. 5381-24-8|Benzo[b]thiophen-3-ylmethanol|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzothiophen-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzothiophen-3-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental properties and offers detailed experimental protocols for their determination. A plausible synthetic route is also described, providing a framework for its laboratory preparation. The information is presented to support research and development activities involving this compound.
Introduction
This compound, a derivative of the benzothiophene heterocyclic system, serves as a valuable building block in the synthesis of more complex molecules. The benzothiophene scaffold is present in a variety of biologically active compounds. A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in chemical synthesis, for predicting its behavior in biological systems, and for the development of new materials.
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of this compound. While some experimental data is available, several key parameters have not been explicitly reported in the literature. In such cases, generalized experimental protocols for their determination are provided in the subsequent sections.
Table 1: General and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈OS | - |
| Molecular Weight | 164.23 g/mol | Calculated |
| Physical State | Yellow Solid | Vendor Information |
| Melting Point | Data not available | See Protocol 2.1 |
| Boiling Point | Data not available | See Protocol 2.2 |
Table 2: Solubility and Partitioning Behavior
| Property | Value | Source/Method |
| Solubility | Data not available | See Protocol 2.3 |
| LogP | Data not available | See Protocol 2.4 |
| pKa | Data not available | See Protocol 2.5 |
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of the key physicochemical properties of this compound.
Protocol for Melting Point Determination
Objective: To determine the melting point range of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting (e.g., 10-20 °C/minute) to obtain an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and set the heating rate to a slow setting (1-2 °C/minute) starting from a temperature approximately 20°C below the approximate melting point observed in the rapid run.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Repeat the slow heating determination at least twice to ensure reproducibility.
Protocol for Boiling Point Determination (at Reduced Pressure)
Objective: To determine the boiling point of a liquid compound at a specific pressure. Note: As this compound is a solid at room temperature, this protocol would be applicable if it were a liquid or for determining its boiling point under vacuum.
Apparatus:
-
Small-scale distillation apparatus (e.g., Hickman still)
-
Round-bottom flask
-
Thermometer
-
Heating mantle or oil bath
-
Vacuum source and pressure gauge
Procedure:
-
Place a small amount of the sample into the round-bottom flask along with a boiling chip.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Position the thermometer so that the top of the bulb is level with the side arm leading to the condenser.
-
Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level.
-
Begin heating the sample gently.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Protocol for Solubility Determination
Objective: To qualitatively determine the solubility of this compound in various solvents.
Materials:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Water, Ethanol, Acetone, Dichloromethane, Hexane
Procedure:
-
Place approximately 10-20 mg of this compound into separate, labeled test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observe the mixture against a contrasting background.
-
Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially soluble: Some of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Protocol for LogP Determination (HPLC Method)
Objective: To estimate the octanol-water partition coefficient (LogP) of a compound using High-Performance Liquid Chromatography (HPLC).[1][2][3][4][5]
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated.[1][2][3][4][5]
Apparatus and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (or a suitable buffer)
-
A series of standard compounds with known LogP values spanning a range that is expected to include the target compound.
-
This compound sample solution
Procedure:
-
Preparation of Mobile Phase and Standards: Prepare a series of mobile phases with varying acetonitrile/water compositions (e.g., 40:60, 50:50, 60:40, 70:30, 80:20 v/v). Prepare solutions of the standard compounds and the this compound sample in a suitable solvent (e.g., acetonitrile).
-
Isocratic Elution: For each mobile phase composition, inject the standard compounds and the sample onto the HPLC system.
-
Data Collection: Record the retention time (t_R) for each compound at each mobile phase composition. Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation of Capacity Factor (k'): For each compound at each mobile phase composition, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Extrapolation to 100% Water: For each compound, plot log(k') against the percentage of acetonitrile in the mobile phase. Extrapolate the linear regression to 0% acetonitrile to obtain the log(k'_w) value.
-
Calibration Curve: Plot the known LogP values of the standard compounds against their corresponding log(k'_w) values.
-
LogP Determination: From the calibration curve, determine the LogP of this compound using its calculated log(k'_w) value.
Protocol for pKa Determination (Spectrophotometric Method)
Objective: To determine the acid dissociation constant (pKa) of a compound with a UV-active chromophore.
Principle: The UV-Vis spectrum of an ionizable compound often changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
pH meter
-
A series of buffer solutions with known pH values (e.g., from pH 2 to 12)
-
Stock solution of this compound in a suitable solvent (e.g., methanol or ethanol)
-
Quartz cuvettes
Procedure:
-
Determine the Analytical Wavelength: Record the UV-Vis spectrum of this compound in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 12) buffer solution to identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.
-
Prepare Sample Solutions: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to each of the buffer solutions covering the desired pH range.
-
Measure Absorbance: Measure the absorbance of each solution at the predetermined analytical wavelength.
-
Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be determined from the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_M)], where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species, and A_M is the absorbance of the neutral molecule.
Synthesis
A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding aldehyde, 1-benzothiophene-3-carbaldehyde, which is commercially available.
Proposed Synthetic Route: Reduction of 1-Benzothiophene-3-carbaldehyde
The reduction of the aldehyde functional group to a primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Caption: Proposed synthesis of this compound via reduction.
Experimental Protocol for Synthesis
Objective: To synthesize this compound by the reduction of 1-benzothiophene-3-carbaldehyde.
Materials:
-
1-Benzothiophene-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-benzothiophene-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to maintain a low temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.91-7.85 (m, 1H), 7.78-7.72 (m, 1H), 7.42-7.30 (m, 3H), 4.89 (s, 2H), 2.1 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 140.4, 138.8, 134.1, 124.5, 124.3, 123.4, 122.8, 121.5, 59.9 |
| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), and C-O stretching (~1050 cm⁻¹). |
| Mass Spectrometry | Expected [M]+ at m/z = 164.03. |
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided detailed, practical protocols for the experimental determination of its key properties. A reliable synthetic route has also been outlined. This information is intended to be a valuable resource for researchers in drug discovery, organic synthesis, and materials science, facilitating the effective utilization of this important heterocyclic compound. Further experimental work is encouraged to fill the existing data gaps and to expand our understanding of this molecule's behavior.
References
- 1. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 3. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. acdlabs.com [acdlabs.com]
1-Benzothiophen-3-ylmethanol molecular weight and formula
An In-depth Technical Guide on 1-Benzothiophen-3-ylmethanol
This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented in a clear, structured format to facilitate its use in a laboratory and research context.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H8OS[1][2] |
| Molecular Weight | 164.23 g/mol [1] |
| Alternate Molecular Weight | 164.22 g/mol [2] |
Logical Relationship of Molecular Properties
The relationship between the compound's name and its core molecular identifiers is a fundamental concept in chemical data representation. The following diagram illustrates this logical connection.
Figure 1: Relationship between Compound Name and Molecular Properties.
References
An In-depth Technical Guide to the Structural Elucidation and Isomers of 1-Benzothiophen-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1-Benzothiophen-3-ylmethanol, a significant heterocyclic compound with potential applications in medicinal chemistry. The document details the spectroscopic data, experimental protocols, and an analysis of its structural isomers.
Molecular Structure and Properties
This compound, with the chemical formula C₉H₈OS, is an aromatic heterocyclic compound.[1] Its structure consists of a benzene ring fused to a thiophene ring, with a hydroxymethyl group attached to the third position of the thiophene ring. This arrangement imparts specific chemical and physical properties that are of interest in drug design and development.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Structural Elucidation: A Spectroscopic Approach
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide crucial information for structural confirmation.[2]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [2]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Signal Assignment | Chemical Shift (δ, ppm) | Signal Assignment |
| 7.89 (ddd, J = 5.8, 5.4, 1.5 Hz) | Aromatic CH (2H) | 140.81 | C |
| 7.45 – 7.38 (m) | Aromatic CH (3H) | 137.67 | C |
| 4.96 (d, J = 0.6 Hz) | -CH₂- (2H) | 135.97 | C |
| 1.90 (s) | -OH (1H) | 124.60 | CH |
| 124.23 | CH | ||
| 123.86 | CH | ||
| 122.90 | CH | ||
| 121.95 | CH | ||
| 59.85 | -CH₂OH |
Interpretation of NMR Data:
-
¹H NMR: The signals in the aromatic region (δ 7.38-7.89 ppm) correspond to the protons on the benzothiophene ring system. The multiplet complexity arises from the coupling between these protons. The doublet at δ 4.96 ppm is characteristic of the methylene (-CH₂) protons of the hydroxymethyl group, with a small coupling constant indicating its proximity to the thiophene ring. The singlet at δ 1.90 ppm is assigned to the hydroxyl (-OH) proton.
-
¹³C NMR: The spectrum shows nine distinct carbon signals, consistent with the molecular formula. The signals in the downfield region (δ 121.95-140.81 ppm) are attributed to the eight carbons of the benzothiophene core. The peak at δ 59.85 ppm is characteristic of the carbon in the hydroxymethyl group (-CH₂OH).
Experimental Protocol for NMR Analysis:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
Figure 2: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3550 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1260 - 1000 | C-O stretch | Alcohol (C-OH) |
Interpretation of IR Data:
The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3550-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[3][4] The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the benzothiophene core.[3] The aliphatic C-H stretching of the methylene group would appear between 2950 and 2850 cm⁻¹.[3] A strong band in the 1260-1000 cm⁻¹ region corresponds to the C-O stretching vibration.
Experimental Protocol for IR Analysis:
A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For a solid sample, it can be prepared as a KBr pellet or a Nujol mull. The spectrum is then recorded using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Expected Fragmentation Pattern:
The mass spectrum of this compound (Molecular Weight: 164.22 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 164. Key fragmentation pathways would likely involve the loss of the hydroxyl group or the entire hydroxymethyl group.[5]
-
[M-OH]⁺ (m/z 147): Loss of a hydroxyl radical.
-
[M-CH₂OH]⁺ (m/z 133): Loss of the hydroxymethyl radical, leading to a stable benzothienyl cation.
-
Further fragmentation of the benzothiophene ring system could lead to characteristic ions.[6][7]
Experimental Protocol for Mass Spectrometry:
The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for generating the molecular ion and fragment ions. The ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Isomers of this compound
Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, the primary type of isomerism to consider is positional isomerism, where the hydroxymethyl group is attached to different positions on the benzothiophene ring.
There are seven possible positional isomers of hydroxymethyl-1-benzothiophene:
Figure 3: Positional isomers of hydroxymethyl-1-benzothiophene.
Each of these isomers would exhibit unique spectroscopic data (NMR, IR, MS) allowing for their individual identification and differentiation.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of a corresponding carbonyl compound at the 3-position, such as an aldehyde or a carboxylic acid ester.
A plausible synthetic pathway starts from benzo[b]thiophene-3-carboxylic acid.[8]
Reaction Scheme:
Figure 4: A synthetic route to this compound.
Experimental Protocol (Illustrative):
-
Esterification: Benzo[b]thiophene-3-carboxylic acid is first converted to its methyl or ethyl ester by reacting it with the corresponding alcohol in the presence of an acid catalyst (e.g., H₂SO₄).
-
Reduction: The resulting ester is then reduced to the primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction is carefully quenched with water and a base (e.g., NaOH solution) to precipitate the aluminum salts. The organic product is extracted, dried, and purified by column chromatography on silica gel to yield pure this compound.
Biological Significance and Potential Signaling Pathways
Benzothiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] While specific data on the biological activity of this compound is limited in the public domain, its structural similarity to other bioactive benzothiophenes suggests potential for interaction with various biological targets.
For instance, some benzothiophene derivatives have been shown to act as inhibitors of enzymes such as cyclooxygenase (COX) or as modulators of signaling pathways implicated in cancer and inflammation, such as the NF-κB or MAPK pathways.[9]
Figure 5: Hypothetical signaling pathway impacted by benzothiophene derivatives.
Further research is required to elucidate the specific biological targets and mechanisms of action for this compound. This compound serves as a valuable scaffold for the development of novel therapeutic agents, and a thorough understanding of its structure and properties is the foundation for such endeavors.
Conclusion
The structural elucidation of this compound is unequivocally established through a combination of modern spectroscopic techniques. The analysis of its NMR, IR, and MS data provides a complete picture of its molecular architecture. The existence of several positional isomers highlights the importance of precise characterization for any research or development activities. The synthetic routes to this compound are accessible, allowing for its preparation and further derivatization for biological screening. The known pharmacological activities of the benzothiophene scaffold make this compound and its isomers promising candidates for future drug discovery programs. This technical guide serves as a foundational resource for scientists and researchers working with this important class of heterocyclic compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rsc.org [rsc.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]
- 8. chembk.com [chembk.com]
- 9. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-Benzothiophen-3-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophen-3-ylmethanol (CAS No: 5381-24-8), a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3][4][5] The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Furthermore, it outlines a detailed experimental protocol for its synthesis and subsequent spectroscopic analysis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are fundamental for the structural elucidation of organic molecules. The data presented below were obtained in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.89 | ddd | 5.8, 5.4, 1.5 | 2H | Aromatic CH |
| 7.45 – 7.38 | m | - | 3H | Aromatic CH |
| 4.96 | d | 0.6 | 2H | -CH₂OH |
| 1.90 | s | - | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 140.81 | Aromatic Quaternary C |
| 137.67 | Aromatic Quaternary C |
| 135.97 | Aromatic Quaternary C |
| 124.60 | Aromatic CH |
| 124.23 | Aromatic CH |
| 123.86 | Aromatic CH |
| 122.90 | Aromatic CH |
| 121.95 | Aromatic CH |
| 59.85 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Primary Alcohol |
| ~760 | C-H out-of-plane bend | ortho-disubstituted Benzene |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Interpretation |
| 164 | [M]⁺ | Molecular Ion |
| 133 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |
| 135 | [M - H - CO]⁺ | Loss of a hydrogen radical and carbon monoxide |
| 105 | [C₇H₅S]⁺ | Benzothiophenyl cation |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound and the general procedures for its spectroscopic characterization.
Synthesis of this compound via Reduction of 1-Benzothiophene-3-carbaldehyde
This protocol describes a common and effective method for the preparation of this compound.
Materials and Equipment:
-
1-Benzothiophene-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-Benzothiophene-3-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the neat sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
- 1. Benzo[b]thiophene-3-methanol, 7-chloro- | 142181-53-1 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (1-BENZOTHIOPHEN-3-YL)METHANOL | CAS 5381-24-8 [matrix-fine-chemicals.com]
- 4. 1-benzothiophen-3-ylmethanol5381-24-8,Purity90%_Enamine [molbase.com]
- 5. CAS 5381-24-8: Benzo[b]thiophene-3-methanol | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Solubility of 1-Benzothiophen-3-ylmethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Benzothiophen-3-ylmethanol is a heterocyclic compound of significant interest in the pharmaceutical industry. Its benzothiophene core is a structural motif found in a variety of therapeutic agents. The functionalization at the 3-position with a hydroxymethyl group provides a crucial handle for synthetic modifications, making it a versatile building block for drug discovery.[1]
Understanding the solubility of this compound in organic solvents is paramount for its effective use in synthesis, purification, and formulation development. Solubility dictates the choice of reaction media, crystallization solvents, and analytical techniques. This guide addresses the current gap in quantitative solubility data by providing a qualitative solubility profile and a detailed methodology for its experimental determination.
Qualitative Solubility Profile
In the absence of specific experimental data, the solubility of this compound can be qualitatively predicted based on the principle of "like dissolves like." The molecule possesses both a nonpolar aromatic benzothiophene ring system and a polar hydroxymethyl group. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents. The presence of the hydroxymethyl group is expected to enhance its solubility in polar solvents through hydrogen bonding.[1]
Below is a table summarizing the expected qualitative solubility of this compound in a selection of common organic solvents.
| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | 1.88 | Low | The non-polar nature of hexane is unlikely to effectively solvate the polar hydroxymethyl group. |
| Toluene | 2.38 | Moderate | The aromatic nature of toluene can interact with the benzothiophene ring, but it is a poor hydrogen bond acceptor for the hydroxyl group. |
| Polar Aprotic Solvents | |||
| Diethyl Ether | 4.34 | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity can solvate the aromatic core. |
| Ethyl Acetate | 6.02 | Moderate to High | The ester group provides polarity and hydrogen bonding capability, making it a good solvent candidate. |
| Acetone | 20.7 | High | The carbonyl group is a good hydrogen bond acceptor, and the overall polarity is suitable for solvating the molecule. |
| Acetonitrile | 37.5 | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor compared to other polar aprotic solvents. |
| Dimethylformamide (DMF) | 36.7 | High | A highly polar aprotic solvent with a strong hydrogen bond accepting ability. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | High | A highly polar aprotic solvent capable of strong hydrogen bond acceptance, often used to dissolve poorly soluble compounds.[2] |
| Polar Protic Solvents | |||
| Methanol | 32.7 | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions. |
| Ethanol | 24.6 | High | Similar to methanol, ethanol's hydroxyl group facilitates strong solvation through hydrogen bonding. |
| Isopropanol | 19.9 | High | Possesses a hydroxyl group for hydrogen bonding, ensuring good solubility. |
| Water | 80.1 | Low | Despite the presence of the hydroxymethyl group, the large non-polar benzothiophene core is expected to significantly limit aqueous solubility. The parent compound, benzothiophene, is insoluble in water.[3][4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] This protocol is suitable for measuring the solubility of this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a calibrated analytical method, such as HPLC.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the filtered sample solutions by interpolation from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
3.3. Data Presentation
The quantitative solubility data should be presented in a clear, tabular format, including the solvent, temperature, and the determined solubility in units such as mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the determination of solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a solid foundation for researchers working with this important compound. The qualitative solubility profile offers initial guidance for solvent selection, and the detailed experimental protocol for the shake-flask method provides a robust means of obtaining precise quantitative data. The provided workflow diagram further clarifies the experimental process. By following the methodologies outlined in this guide, researchers can confidently and accurately determine the solubility of this compound, facilitating its application in drug discovery and development.
References
- 1. CAS 5381-24-8: Benzo[b]thiophene-3-methanol | CymitQuimica [cymitquimica.com]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. scielo.br [scielo.br]
- 7. enamine.net [enamine.net]
Commercial Suppliers and Technical Overview of 1-Benzothiophen-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical profile of 1-Benzothiophen-3-ylmethanol (CAS No. 5381-24-8), a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.
Commercial Availability
This compound is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing key quantitative data for easy comparison.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| --INVALID-LINK-- | Benzo[b]thiophen-3-ylmethanol | 5381-24-8 | ≥97% | 1g, 5g, 25g |
| --INVALID-LINK-- | (Benzo[b]thiophen-3-yl)methanol | 5381-24-8 | Not specified | Inquire |
| --INVALID-LINK-- | This compound, 97% | 5381-24-8 | 97% | 10g |
| --INVALID-LINK-- | This compound, min 96% | 5381-24-8 | ≥96% | 100mg |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈OS |
| Molecular Weight | 164.22 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 78-82 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
Representative Synthesis Protocol
While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a general method for the preparation of 3-hydroxymethylbenzo[b]thiophene derivatives has been described in the patent literature. The following is a representative protocol based on these principles.
Reaction Scheme: A plausible synthetic route involves the reduction of a suitable precursor such as 1-benzothiophene-3-carbaldehyde.
Materials:
-
1-benzothiophene-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-benzothiophene-3-carbaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Potential Applications in Drug Discovery
Benzothiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[2] These include potential applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. While the specific biological activity and signaling pathways of this compound are not extensively documented, a generalized experimental workflow for the initial screening of such a compound is presented below.
Generalized Experimental Workflow for a Novel Benzothiophene Derivative
The following diagram illustrates a typical workflow for the preliminary biological evaluation of a novel benzothiophene derivative like this compound.
Caption: Generalized workflow for the evaluation of a novel benzothiophene derivative.
Representative Synthesis Pathway
The diagram below illustrates a plausible synthetic pathway for this compound.
Caption: A representative synthetic route to this compound.
References
Methodological & Application
Synthesis of 1-Benzothiophen-3-ylmethanol: A Detailed Protocol for Researchers
Application Note
This document provides a comprehensive protocol for the synthesis of 1-Benzothiophen-3-ylmethanol, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the reduction of 1-Benzothiophen-3-carbaldehyde, a reliable and high-yielding route. An alternative synthesis via a Grignard reagent is also discussed for comparison. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing clear, step-by-step instructions and relevant data to ensure successful execution.
Introduction
This compound and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds. The benzothiophene scaffold is a prominent heterocyclic motif found in a range of therapeutic agents, exhibiting activities such as anticancer, antifungal, and anti-inflammatory properties. The hydroxyl group at the 3-position offers a versatile handle for further chemical modification and elaboration, making reliable access to this intermediate crucial for drug development programs.
The most direct and efficient laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 1-Benzothiophen-3-carbaldehyde, using a mild reducing agent such as sodium borohydride. This method is favored for its simplicity, high yield, and mild reaction conditions.
Comparative Synthesis Strategies
Two primary strategies for the synthesis of this compound are outlined below. The reduction method is presented as the primary protocol due to its efficiency and simplicity.
| Parameter | Method 1: Aldehyde Reduction | Method 2: Grignard Reaction |
| Starting Material | 1-Benzothiophen-3-carbaldehyde | 3-Bromo-1-benzothiophene |
| Key Reagents | Sodium Borohydride (NaBH₄), Methanol | Magnesium (Mg), Formaldehyde (HCHO), THF |
| Reaction Steps | 1 | 2 (Grignard formation, then reaction) |
| Typical Yield | >90% | 60-80% |
| Key Advantages | High yield, simple procedure, mild conditions, readily available starting material. | Utilizes a different starting material which may be more readily available in some contexts. |
| Potential Challenges | Standard workup required to remove boron salts. | Requires strictly anhydrous conditions; potential for side reactions (e.g., Wurtz coupling). |
Experimental Protocol: Reduction of 1-Benzothiophen-3-carbaldehyde
This protocol details the synthesis of this compound from 1-Benzothiophen-3-carbaldehyde using sodium borohydride.
Materials and Equipment
-
Reagents:
-
1-Benzothiophen-3-carbaldehyde (CAS: 5381-20-4)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized Water (H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1.0 g of 1-Benzothiophen-3-carbaldehyde (1.0 eq) in 20 mL of anhydrous methanol.
-
Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
-
Reduction:
-
While maintaining the temperature at 0 °C, slowly add 0.26 g of sodium borohydride (1.1 eq) to the stirred solution in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 1-2 hours.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
The reaction is complete when the starting aldehyde spot has disappeared.
-
-
Workup:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by adding 10 mL of deionized water.
-
Acidify the mixture to pH ~5-6 by the dropwise addition of 1 M HCl to neutralize excess NaBH₄ and hydrolyze borate esters.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
-
Extraction:
-
Transfer the resulting aqueous slurry to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with deionized water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography if necessary to afford pure this compound as a white solid.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis protocols.
Caption: Workflow for the synthesis via aldehyde reduction.
Caption: Conceptual workflow for the synthesis via Grignard reaction.
Application Notes and Protocols: 1H and 13C NMR Characterization of 1-Benzothiophen-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 1-Benzothiophen-3-ylmethanol, a key intermediate in medicinal chemistry and materials science. The provided data and methodologies are intended to assist researchers in confirming the synthesis and purity of this compound.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents and functional organic materials. Accurate structural confirmation is paramount for its application in drug discovery and materials science. ¹H and ¹³C NMR spectroscopy provide unambiguous information regarding the molecular structure, including the chemical environment of each proton and carbon atom. This document presents the characteristic ¹H and ¹³C NMR spectral data for this compound and a standardized protocol for acquiring high-quality NMR spectra.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.89 | ddd | J = 5.8, 5.4, 1.5 Hz | 2H | H-4, H-7 |
| 7.45 – 7.38 | m | 3H | H-2, H-5, H-6 | |
| 4.96 | d | J = 0.6 Hz | 2H | -CH₂OH |
| 1.90 | s | 1H | -OH |
Data sourced from Polshettiwar, V.; Varma, R. S. Green Chem. 2009, 11, 1313.[1]
Table 2: ¹³C NMR Data of this compound (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 140.81 | C-7a |
| 137.67 | C-3a |
| 135.97 | C-3 |
| 124.60 | C-5 |
| 124.23 | C-6 |
| 123.86 | C-4 |
| 122.90 | C-7 |
| 121.95 | C-2 |
| 59.85 | -CH₂OH |
Data sourced from Polshettiwar, V.; Varma, R. S. Green Chem. 2009, 11, 1313.[1]
Experimental Protocols
This section outlines a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.
-
Locking and Shimming:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans may be necessary to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually or automatically phase the transformed spectrum.
-
Baseline Correction: Apply a baseline correction to the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For ¹³C spectra, the residual CDCl₃ signal at 77.16 ppm can also be used as a secondary reference.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization of this compound.
References
Mass Spectrometry Analysis of 1-Benzothiophen-3-ylmethanol Fragmentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 1-Benzothiophen-3-ylmethanol using mass spectrometry, with a focus on its fragmentation patterns under electron ionization (EI). Due to the limited availability of public spectral data for this specific compound, this guide combines established fragmentation principles of aromatic and sulfur-containing heterocyclic compounds with standardized analytical protocols. The information herein is intended to assist researchers in identifying this compound and its related structures in complex matrices, a common task in drug development and metabolic studies.
Introduction
This compound is a heterocyclic compound containing a benzothiophene core. The benzothiophene moiety is a key structural feature in a variety of pharmaceuticals and biologically active compounds. Understanding the mass spectrometric behavior of such molecules is crucial for their characterization, identification, and quantification in various samples. Electron ionization mass spectrometry (EI-MS) is a powerful technique for this purpose, as it provides reproducible fragmentation patterns that serve as a molecular fingerprint.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound (Molecular Weight: 164.23 g/mol ) under electron ionization is predicted to proceed through several key pathways, driven by the stability of the resulting fragments. The initial event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 164.
The primary fragmentation routes are expected to involve:
-
Loss of a hydrogen radical (H•): This leads to the formation of a stable oxonium ion or a resonance-stabilized cation at m/z 163.
-
Loss of the hydroxyl radical (•OH): Cleavage of the C-O bond results in a highly stable tropylium-like cation at m/z 147.
-
Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the expulsion of a neutral formaldehyde molecule, producing a radical cation at m/z 134, corresponding to the benzothiophene core.
-
Fragmentation of the Benzothiophene Ring: Following initial fragmentations, the benzothiophene ring system can undergo characteristic cleavages, such as the loss of acetylene (C₂H₂) or carbon monosulfide (CS).[1]
A proposed fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragments of this compound and their proposed structures. The relative abundance is an educated estimation based on the expected stability of the ions.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 164 | [C₉H₈OS]⁺˙ (Molecular Ion) | - | Moderate |
| 163 | [C₉H₇OS]⁺ | H• | Moderate to High |
| 147 | [C₉H₇S]⁺ | •OH | High (likely base peak) |
| 134 | [C₈H₆S]⁺˙ | CH₂O | Moderate |
| 121 | [C₇H₅S]⁺ | •OH, C₂H₂ | Low to Moderate |
| 103 | [C₈H₇]⁺ | •OH, CS | Low |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectra.
Protocol for Pure Compounds:
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Dilution: For direct infusion analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For GC-MS analysis, a concentration of 10-100 µg/mL is typically suitable.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.
Protocol for Complex Matrices (e.g., Biological Fluids, Reaction Mixtures):
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
LLE: Acidify the aqueous sample and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
SPE: Use a C18 or similar reversed-phase cartridge. Condition the cartridge, load the sample, wash with a weak solvent (e.g., water/methanol mixture) to remove interferences, and elute the analyte with a strong solvent (e.g., methanol or acetonitrile).
-
-
Concentration: Evaporate the solvent from the extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volatile solvent for MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Injection Port: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless (for trace analysis) or Split (10:1 or higher for more concentrated samples).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
The following diagram illustrates the general workflow for GC-MS analysis.
Caption: General workflow for GC-MS analysis.
Data Interpretation
The identification of this compound in a sample is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). In the absence of a library spectrum, the identification relies on the interpretation of the fragmentation pattern. The presence of the molecular ion at m/z 164 and the characteristic fragment ions at m/z 163, 147, and 134 would provide strong evidence for the presence of this compound. The retention time from the gas chromatography also serves as an important identifier when compared to a known standard.
Conclusion
This application note provides a comprehensive overview of the expected mass spectrometric fragmentation of this compound and detailed protocols for its analysis by GC-MS. While a publicly available reference spectrum is not readily accessible, the predicted fragmentation pathway and quantitative data presented here offer a solid foundation for its identification. The provided experimental protocols are robust and can be adapted for various research applications in drug development and related fields. It is always recommended to confirm the identity of the compound by analyzing a certified reference standard under the same experimental conditions.
References
Application Note and Protocol: HPLC Purification of 1-Benzothiophen-3-ylmethanol
This document provides a comprehensive guide for the purification of 1-Benzothiophen-3-ylmethanol using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents and functional materials. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring their efficacy and safety. Reverse-phase HPLC is a highly effective technique for the purification of small organic molecules like this compound due to its high resolution and reproducibility.[1] This application note details a robust HPLC method for the purification of this compound, suitable for achieving high purity in research and quality control laboratories.
Experimental Protocols
This section outlines the detailed methodology for the HPLC purification of this compound.
2.1. Materials and Reagents
-
This compound (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or deionized)
-
Methanol (HPLC grade, for sample preparation)
-
Formic acid (optional, for improved peak shape)
2.2. Instrumentation and Chromatographic Conditions
A standard analytical or preparative HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for method development and optimization.
| Parameter | Condition |
| HPLC System | Analytical or Preparative HPLC with UV Detector |
| Column | C18, 5 µm particle size, 4.6 x 250 mm (analytical) or larger (preparative) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min (analytical) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL (analytical) |
| Detection Wavelength | 257 nm |
Rationale for Parameter Selection:
-
Column: A C18 column is a common reverse-phase column that provides good retention and separation for non-polar to moderately polar compounds like this compound.[2][3][4]
-
Mobile Phase: A mixture of water and acetonitrile is a standard mobile phase for reverse-phase HPLC.[2][5] A gradient elution is employed to ensure the efficient elution of the target compound and any impurities with varying polarities.
-
Detection Wavelength: Benzothiophene derivatives exhibit strong UV absorbance. Based on the UV spectrum of benzothiophene, 257 nm is a suitable wavelength for sensitive detection.[6]
2.3. Sample Preparation
-
Accurately weigh a small amount of the crude this compound sample.
-
Dissolve the sample in a minimal amount of methanol or the initial mobile phase composition (50:50 acetonitrile:water).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2.4. Purification Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in the chromatographic conditions.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.
-
Analyze the collected fraction for purity using the same HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid compound.
Data Presentation
The following table summarizes the expected chromatographic data for the purification of this compound under the specified analytical conditions.
| Compound | Retention Time (min) | Purity before Purification (%) | Purity after Purification (%) | Recovery (%) |
| This compound | ~12.5 | 85 | >99 | >90 |
Note: The retention time and recovery are estimates and may vary depending on the specific HPLC system, column, and exact experimental conditions.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the HPLC purification of this compound.
Caption: Workflow for the HPLC Purification of this compound.
Conclusion
The described reverse-phase HPLC method provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with an acetonitrile/water gradient and UV detection allows for high-resolution separation and the attainment of high-purity material. This application note serves as a valuable resource for researchers and scientists involved in the synthesis and purification of benzothiophene-based compounds. The provided protocol can be adapted and optimized for different scales of purification, from analytical to preparative, to meet specific laboratory needs.
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Separation of Dibenzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chembk.com [chembk.com]
Application Notes and Protocols for the Derivatization of 1-Benzothiophen-3-ylmethanol in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-benzothiophen-3-ylmethanol, a versatile scaffold in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the synthesis and evaluation of novel benzothiophene-based compounds with potential therapeutic applications. The benzothiophene core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This document focuses on the preparation of ester and ether derivatives of this compound and summarizes their biological evaluation.
Synthetic Strategies for Derivatization
The hydroxyl group of this compound serves as a convenient handle for introducing a variety of functional groups, thereby enabling the exploration of structure-activity relationships (SAR). The primary derivatization strategies focus on esterification and etherification reactions.
The synthesis of 1-benzothiophen-3-ylmethyl esters can be readily achieved through the reaction of this compound with carboxylic acids or their activated derivatives.
Protocol 1: General Procedure for the Esterification of this compound
This protocol describes a standard procedure for the synthesis of 1-benzothiophen-3-ylmethyl esters using an acid catalyst.
Materials:
-
This compound
-
Substituted benzoic acid (or other carboxylic acid)
-
Methanol (or other suitable alcohol as solvent)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Water
-
0.6 M aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100-mL round-bottomed flask, combine this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in methanol (20 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to reflux for 45 minutes.[1]
-
After cooling to room temperature, transfer the solution to a separatory funnel containing 50 mL of water.
-
Rinse the reaction flask with 40 mL of dichloromethane and add the rinsing to the separatory funnel.
-
Shake the funnel to extract the product into the organic layer, venting frequently.
-
Separate the organic layer and wash it sequentially with 25 mL of water and 25 mL of 0.6 M aqueous sodium bicarbonate solution.[1] Caution: Foaming may occur during the bicarbonate wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude ester can be purified by column chromatography on silica gel.
The Williamson ether synthesis provides a reliable method for preparing 1-benzothiophen-3-ylmethyl ethers by reacting the corresponding alkoxide with an alkyl halide.
Protocol 2: General Procedure for the Williamson Ether Synthesis of 1-Benzothiophen-3-ylmethyl Ethers
This protocol outlines the synthesis of ether derivatives of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH) or other strong base (e.g., K2CO3)
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Alkyl halide (e.g., ethyl iodide)
-
Water
-
tert-Butyl methyl ether (TBME)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir bar
-
Water-cooled condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Attach a water-cooled condenser and heat the mixture under reflux for 1 hour.[5]
-
After cooling, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with TBME.[5]
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ether by column chromatography.
Biological Activities and Quantitative Data
Derivatives of the benzothiophene scaffold have demonstrated significant potential in various therapeutic areas. The following tables summarize the reported in vitro anticancer and anti-inflammatory activities of selected benzothiophene derivatives.
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Compound | Structure | Cell Line | IC50 / GI50 (µM) | Reference |
| 3d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 | 43.4 | [2] |
| 4d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 | 39.0 | [2] |
| 3d | Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 | 35.9 | [2] |
| 4d | Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 | 35.1 | [2] |
| 3a | Tricyclic pyridine derivative | A549 | 5.988 ± 0.12 | [2] |
| Compound 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Various | 0.01 - 0.0909 | [6] |
| Compound 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | 0.0211 - 0.0989 | [6] |
| Compound 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | < 0.01 - 0.0391 | [6] |
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
| Compound | Structure | Target | IC50 (µM) | Reference |
| Compound 7 | 1,3-Thiazole derivative | AChE | 91 | [7] |
| Compound 6 | 1,3-Thiazole derivative | BChE | 195 | [7] |
Visualizing Experimental Workflows and Signaling Pathways
Understanding the synthetic workflow and the potential mechanism of action of these derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate a general synthetic workflow and a key signaling pathway often implicated in the biological activities of such compounds.
Caption: General workflow for the derivatization of this compound.
Many bioactive compounds exert their effects by modulating key cellular signaling pathways. The NF-κB pathway is a critical regulator of inflammation and cell survival and is a common target for anti-inflammatory and anticancer agents.[4][8][9]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the benzothiophene ring system. While specific SAR studies for this compound esters and ethers are not extensively documented in the public domain, general trends for related benzothiophene and other heterocyclic anti-inflammatory and anticancer agents can provide valuable guidance for the design of new analogs.
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene portion of the benzothiophene scaffold can significantly influence activity. For instance, in a series of N-arylanthranilic acids, specific substitutions on the aryl ring were found to be critical for anti-inflammatory potency.[10]
-
Nature of the Ester or Ether Moiety: The size, lipophilicity, and presence of additional functional groups in the ester or ether side chain can impact target binding and pharmacokinetic properties. For example, in a series of anti-inflammatory 1,3-thiazole derivatives, the nature of the substituent on the thiazole ring was shown to modulate cholinesterase inhibitory activity.[7]
-
Stereochemistry: As with many biologically active molecules, the stereochemistry of chiral centers introduced during derivatization can play a crucial role in determining potency and selectivity.
The logical relationship for a successful drug candidate derived from this compound can be visualized as follows:
Caption: Logical progression from a starting material to a drug candidate.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Researchers should consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Benzothiophen-3-ylmethanol in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1-Benzothiophen-3-ylmethanol as a versatile starting material for the synthesis of potent kinase inhibitors. The benzothiophene scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active compounds. This document outlines a strategic synthetic approach, beginning with the oxidation of this compound to the key intermediate, 1-benzothiophene-3-carbaldehyde, followed by its elaboration into potential kinase inhibitors via reductive amination. Detailed experimental protocols and a summary of the biological activity of related benzothiophene-based kinase inhibitors are provided to facilitate further research and development in this area.
Introduction to Benzothiophene-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The benzothiophene core has been successfully incorporated into a number of potent kinase inhibitors, targeting a range of kinases including DYRK1A, DYRK1B, Haspin, and LIMK1. The rigid, bicyclic structure of benzothiophene provides a robust scaffold for the precise spatial arrangement of pharmacophoric elements necessary for high-affinity binding to the ATP-binding site of kinases.
Proposed Synthetic Strategy
While direct utilization of this compound in multi-step kinase inhibitor syntheses is not extensively documented, its chemical nature allows for a straightforward conversion into highly versatile intermediates. The proposed synthetic strategy involves a two-step process:
-
Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde, 1-benzothiophene-3-carbaldehyde. This transformation is a common and high-yielding reaction in organic synthesis.
-
Reductive Amination: The resulting aldehyde serves as an electrophilic partner in a reductive amination reaction with a suitable amine. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in the synthesis of pharmaceutical agents.
This approach allows for the introduction of diverse amine-containing fragments, enabling the exploration of a wide chemical space and the optimization of kinase inhibitory activity and selectivity.
Quantitative Data of Benzothiophene-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of several benzothiophene derivatives against various protein kinases. This data highlights the potential of the benzothiophene scaffold in designing potent kinase inhibitors.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) / Assay Conditions |
| 16b | Clk4 | 11 | Not specified |
| DRAK1 | 87 | Not specified | |
| Haspin | 125.7 | Not specified | |
| Clk1 | 163 | Not specified | |
| Dyrk1B | 284 | Not specified | |
| Dyrk1A | 353.3 | Not specified | |
| 3n | DYRK1A | Potent, specific value not provided | Not specified |
| DYRK1B | Potent, specific value not provided | Not specified | |
| PF-3644022 | MK2 | 5 | Not specified |
| Amide 4 | Haspin | Selective inhibition | Not specified |
| Amide 6 | Haspin | Selective inhibition | Not specified |
| Amide 7 | Haspin | Selective inhibition | Not specified |
| Amide 10 | Haspin | Selective inhibition | Not specified |
Note: The compounds listed are benzothiophene derivatives, but not all are synthesized from this compound. This data is presented to illustrate the therapeutic potential of the benzothiophene scaffold.
Experimental Protocols
Protocol 1: Oxidation of this compound to 1-benzothiophene-3-carbaldehyde
This protocol describes a standard procedure for the oxidation of a primary benzylic-type alcohol to an aldehyde using manganese dioxide (MnO₂).
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, if heating is required)
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add activated manganese dioxide (5.0 - 10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours). If the reaction is slow, gentle heating (e.g., 40 °C) can be applied.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude 1-benzothiophene-3-carbaldehyde can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-((1-Benzothiophen-3-yl)methyl)aniline Derivatives via Reductive Amination
This protocol provides a general method for the reductive amination of 1-benzothiophene-3-carbaldehyde with a primary or secondary amine using sodium triacetoxyborohydride (STAB) as the reducing agent.
Materials:
-
1-Benzothiophene-3-carbaldehyde
-
Desired primary or secondary amine (e.g., aniline or a substituted aniline)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-benzothiophene-3-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) under an inert atmosphere, add the desired amine (1.0 - 1.2 eq).
-
If the amine is an aniline, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is consumed (typically 1-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-((1-benzothiophen-3-yl)methyl)amine derivative.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for kinase inhibitors.
DYRK1A Signaling Pathway Inhibition
Caption: Inhibition of DYRK1A signaling by a benzothiophene inhibitor.
Application Notes and Protocols: Grignard Reaction for the Synthesis of Tertiary Alcohols from Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and drug development industries for the construction of complex molecular architectures. This application note provides a detailed protocol for the synthesis of tertiary alcohols from benzothiophene precursors using Grignard reagents. Benzothiophene moieties are prevalent in many biologically active compounds, and the ability to synthesize tertiary alcohols containing this scaffold is of significant interest for the development of novel therapeutic agents.
This document outlines the synthesis of a model tertiary alcohol, 2-(benzo[b]thiophen-2-yl)propan-2-ol, starting from two common precursors: 2-acetylbenzothiophene (a ketone) and ethyl 2-benzothiophenecarboxylate (an ester). The protocols provided are based on established Grignard reaction principles and adapted for these specific heterocyclic substrates.
Overall Reaction Schemes
Scheme 1: Synthesis from 2-Acetylbenzothiophene
Scheme 2: Synthesis from Ethyl 2-Benzothiophenecarboxylate
Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are essential.
Protocol 1: Synthesis of 2-(Benzo[b]thiophen-2-yl)propan-2-ol from 2-Acetylbenzothiophene
Materials:
-
2-Acetylbenzothiophene
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Grignard Reagent (Methylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a few drops of the methyl iodide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution will appear grayish and cloudy.
-
-
Grignard Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-acetylbenzothiophene (1.0 equivalent) in anhydrous diethyl ether in a separate flask.
-
Add the solution of 2-acetylbenzothiophene dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-(benzo[b]thiophen-2-yl)propan-2-ol.
-
Protocol 2: Synthesis of 2-(Benzo[b]thiophen-2-yl)propan-2-ol from Ethyl 2-Benzothiophenecarboxylate
Materials:
-
Ethyl 2-benzothiophenecarboxylate
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Grignard Reagent (Methylmagnesium Bromide):
-
Prepare the Grignard reagent as described in Protocol 1, using at least 2.5 equivalents of magnesium and methyl iodide relative to the ester.
-
-
Grignard Reaction:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve ethyl 2-benzothiophenecarboxylate (1.0 equivalent) in anhydrous diethyl ether.
-
Add the solution of the ester dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. Note that the reaction is highly exothermic.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Data Presentation
Table 1: Representative Quantitative Data for the Synthesis of 2-(Benzo[b]thiophen-2-yl)propan-2-ol
| Starting Material | Grignard Reagent | Equivalents of Grignard | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-Acetylbenzothiophene | Methylmagnesium Bromide | 1.2 | 2 | 85-95 | >95 |
| Ethyl 2-Benzothiophenecarboxylate | Methylmagnesium Bromide | 2.5 | 3 | 75-85 | >95 |
Note: Yields are illustrative and may vary based on reaction scale, purity of reagents, and adherence to anhydrous conditions.
Table 2: Characterization Data for 2-(Benzo[b]thiophen-2-yl)propan-2-ol
| Property | Data |
| Appearance | White to off-white solid |
| Molecular Formula | C11H12OS |
| Molecular Weight | 192.28 g/mol |
| Melting Point | 68-70 °C |
| ¹H NMR (CDCl₃) | δ 7.80 (d, 1H), 7.75 (d, 1H), 7.35-7.25 (m, 2H), 7.15 (s, 1H), 2.10 (s, 1H, OH), 1.75 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃) | δ 145.0, 140.5, 139.8, 124.5, 124.2, 123.5, 122.8, 121.9, 72.5, 31.8 |
| IR (KBr, cm⁻¹) | 3450 (br, O-H), 3100, 2980, 1600, 1450, 1370, 1170, 830, 750 |
| MS (EI, m/z) | 192 (M+), 177, 159, 134 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of tertiary alcohols.
Discussion
The synthesis of tertiary alcohols from benzothiophene precursors via the Grignard reaction is a robust and high-yielding method. The choice of starting material, either a ketone or an ester, will influence the stoichiometry of the Grignard reagent required. The reaction with 2-acetylbenzothiophene is a direct 1,2-addition, while the reaction with ethyl 2-benzothiophenecarboxylate proceeds through a ketone intermediate, thus requiring at least two equivalents of the Grignard reagent.
Strict adherence to anhydrous conditions is paramount to prevent the quenching of the highly basic Grignard reagent by water. The work-up procedure is designed to neutralize the reaction mixture and remove inorganic byproducts. Purification by column chromatography or recrystallization is generally sufficient to obtain the tertiary alcohol in high purity.
The protocols and data presented here provide a solid foundation for researchers to synthesize a variety of tertiary alcohols based on the benzothiophene scaffold, which can be valuable for screening in drug discovery programs. Further modifications, such as using different Grignard reagents, can lead to a diverse library of novel compounds.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. This methodology has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.
Benzothiophene and its derivatives are important heterocyclic scaffolds found in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The functionalization of the benzothiophene core is of significant interest in drug discovery and materials science. The Suzuki-Miyaura coupling provides a direct and efficient method for the synthesis of aryl-, heteroaryl-, and vinyl-substituted benzothiophenes, enabling the exploration of chemical space around this privileged scaffold.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki-Miyaura coupling of various benzothiophene derivatives with a range of arylboronic acids.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of a halo-benzothiophene with an arylboronic acid is depicted below:
Caption: General Suzuki-Miyaura coupling of a halo-benzothiophene.
Key Reaction Components and Their Logical Relationships
The success of a Suzuki-Miyaura coupling reaction is dependent on the careful selection of several key components. The logical relationship between these components is crucial for achieving high yields and selectivity.
Caption: Key components and their roles in the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of 3-Bromo-7-chloro-1-benzothiophene
This protocol details the selective coupling at the C-3 position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond.
Materials:
-
3-Bromo-7-chloro-1-benzothiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-7-chloro-1-benzothiophene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Addition of Catalyst and Solvents: Add the catalyst/ligand mixture to the Schlenk flask, followed by 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol outlines a common procedure for the coupling of a simple brominated thiophene derivative.
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromothiophene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add a mixture of toluene (5 mL), ethanol (2.5 mL), and water (2.5 mL).
-
Degassing: Degas the mixture by bubbling with argon for 15 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12 hours under an argon atmosphere.
-
Workup: After cooling to room temperature, add water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Washing and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for the Purity Assessment of 1-Benzothiophen-3-ylmethanol
Introduction
1-Benzothiophen-3-ylmethanol is a vital heterocyclic building block in the synthesis of various pharmaceutical and biologically active compounds. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final products. This document provides detailed application notes and protocols for the analytical methods used to assess the purity of this compound, tailored for researchers, scientists, and professionals in drug development. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.[1]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is adapted from methods used for similar benzothiophene derivatives and is suitable for determining the purity of this compound and identifying potential impurities.[3][4]
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector is recommended.[1]
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable choice for separation.[1]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase modification, if necessary)[3][4]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
For Mass Spectrometry (MS) compatible methods, formic acid can be used in place of phosphoric acid.[3][4]
3. Chromatographic Conditions:
-
Gradient Elution: A gradient elution is often effective for separating a range of impurities with different polarities. A typical gradient could be:
-
0-15 min: 40-80% B
-
15-20 min: 80-40% B
-
20-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: 230 nm (based on the UV absorbance of the benzothiophene chromophore).
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.[1]
-
Further dilute the stock solution with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL) for analysis.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Presentation:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Temperature | 30°C |
| Injection Volume | 10 µL |
Table 1: Summary of HPLC Parameters
| Compound | Retention Time (min) | Area (%) |
| This compound | Expected major peak | >99.0% |
| Impurity 1 | tbd | tbd |
| Impurity 2 | tbd | tbd |
Table 2: Example of HPLC Purity Data
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. This can include residual solvents from the synthesis or by-products of the reaction.
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of potential volatile impurities.
1. Instrumentation:
-
A gas chromatograph equipped with a mass spectrometer (GC-MS) is required.[5]
-
A common and versatile column is a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[1]
2. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Detector (MS) Temperature: 280°C.[1]
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 min.[1]
-
-
Injection Volume: 1 µL (split ratio 50:1).[1]
-
MS Scan Range: 40-500 amu.
3. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or methanol.[1][6]
4. Data Presentation:
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard if required.
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temp. | 250°C |
| Oven Program | 60°C (2 min), ramp 10°C/min to 280°C (5 min) |
| Detector | Mass Spectrometer (40-500 amu) |
Table 3: Summary of GC-MS Parameters
| Retention Time (min) | Identified Impurity | Match Factor |
| tbd | e.g., Toluene | >90% |
| tbd | e.g., Unreacted starting material | >90% |
Table 4: Example of GC-MS Impurity Identification
Workflow for GC-MS Analysis
Caption: Workflow for the Identification of Volatile Impurities by GC-MS.
Differential Scanning Calorimetry (DSC) for Absolute Purity
DSC is a thermal analysis technique that can be used to determine the absolute purity of crystalline organic compounds.[7][8] The method is based on the principle that impurities lower the melting point and broaden the melting range of a substance.[8][9]
Experimental Protocol: DSC Purity Determination
This protocol follows the general guidelines of the ASTM E928 standard for purity determination by DSC.[9]
1. Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
2. Experimental Conditions:
-
Sample Pan: Aluminum pans, hermetically sealed to prevent sublimation.
-
Sample Mass: 1-3 mg, accurately weighed.[9]
-
Heating Rate: A slow heating rate of 0.5 to 1.0 K/min is recommended to maintain thermal equilibrium.[9][10]
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample through its melting range.
3. Data Analysis:
-
The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[8][9]
-
The software typically performs this calculation automatically by analyzing the shape of the melting endotherm.
4. Data Presentation:
| Parameter | Value |
| Sample Mass | 1-3 mg |
| Heating Rate | 0.5 K/min |
| Purge Gas | Nitrogen |
| Crucible | Hermetically sealed aluminum |
Table 5: Summary of DSC Parameters
| Parameter | Result |
| Onset of Melting (°C) | tbd |
| Peak Melting Temperature (°C) | tbd |
| Heat of Fusion (ΔH, J/g) | tbd |
| Purity (mol %) | >99.5% |
Table 6: Example of DSC Purity Data
Logical Relationship for DSC Purity Determination
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Benzo(b)thiophen-3-yl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. thermalsupport.com [thermalsupport.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
Experimental workflow for spectroscopic analysis of benzothiophene isomers
An indispensable tool in pharmaceutical and materials science, benzothiophene is an aromatic heterocyclic compound.[1] Its isomers, most notably the stable benzo[b]thiophene and its less stable counterpart benzo[c]thiophene, possess unique physicochemical properties that significantly influence their biological and material characteristics.[1] Consequently, the ability to distinguish between these isomers is paramount for synthesis, quality control, and mechanistic studies.[1]
This application note provides a comprehensive guide to the spectroscopic analysis of benzothiophene isomers, detailing experimental protocols and comparative data to facilitate their unambiguous identification.
Spectroscopic Data Comparison
The differentiation of benzothiophene isomers is achieved by analyzing the subtle yet significant differences in their spectroscopic signatures. Benzo[b]thiophene is the more stable and extensively documented isomer, whereas benzo[c]thiophene is less stable and not as frequently encountered.[1] The following tables summarize the key spectroscopic data for the parent, unsubstituted isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most definitive methods for the structural elucidation of isomers. The chemical shifts (δ) of proton (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment, providing a detailed fingerprint of the molecular structure.[1]
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | Benzo[b]thiophene Chemical Shift (δ, ppm) | Benzo[c]thiophene Chemical Shift (δ, ppm) |
|---|---|---|
| H1 | --- | ~7.56 |
| H2 | 7.42 | --- |
| H3 | 7.33 | ~7.67 |
| H4 | 7.88 | ~7.50-7.60 (multiplet) |
| H5 | 7.36 | ~7.20-7.30 (multiplet) |
| H6 | 7.34 | ~7.20-7.30 (multiplet) |
| H7 | 7.83 | ~7.50-7.60 (multiplet) |
Data for Benzo[b]thiophene is sourced from multiple consistent databases. Data for Benzo[c]thiophene is estimated from derivatives due to its instability.[1]
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | Benzo[b]thiophene Chemical Shift (δ, ppm) | Benzo[c]thiophene Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | 126.5 | --- |
| C3 | 123.9 | --- |
| C3a | 139.9 | ~130-135 |
| C4 | 124.3 | ~120-125 |
| C5 | 124.4 | ~125-130 |
| C6 | 122.5 | ~125-130 |
| C7 | 123.4 | ~120-125 |
| C7a | 139.4 | ~135-140 |
Data for Benzo[b]thiophene is well-established. Data for Benzo[c]thiophene is estimated based on substituted derivatives.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups and provide a "fingerprint" region that is unique to the molecule. Key absorptions for the aromatic system of benzothiophenes include C-H stretching and out-of-plane bending, as well as aromatic C=C stretching.[1]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Benzo[b]thiophene | General Aromatic Compounds |
|---|---|---|
| Aromatic C-H Stretch | ~3100 - 3000 | 3100 - 3000[1] |
| Aromatic C=C Stretch | ~1600 - 1450 | 1600 - 1450[1] |
| C-H Out-of-Plane Bending | ~900 - 675 | 900 - 675[1] |
Data for Benzo[b]thiophene sourced from NIST Chemistry WebBook.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The extended conjugation in benzothiophene results in absorption in the UV region.[1]
Table 4: UV-Vis Spectroscopic Data (in Hexane)
| Parameter | Benzo[b]thiophene λmax (nm) |
|---|---|
| λmax | ~228, 258, 288, 297 |
Data sourced from a comparative study of benzothiophene's absorption and emission spectra.[1]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural information from the fragmentation pattern. Both isomers share the same molecular formula (C₈H₆S) and, therefore, the same molecular weight.[1]
Table 5: Mass Spectrometry Data
| Parameter | Value | Interpretation |
|---|---|---|
| Molecular Formula | C₈H₆S | --- |
| Molecular Weight | 134.20 g/mol | --- |
| Molecular Ion (M⁺•) | m/z 134 | The parent ion for both isomers.[1] |
| Key Fragments (Benzo[b]thiophene) | m/z 89, 90, 63 | Fragmentation patterns can aid in structural confirmation.[1] |
Experimental Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of benzothiophene isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.[2]
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a vial.[3]
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[2]
-
Cap the NMR tube securely.[3]
-
-
Data Acquisition :
-
Record the NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[2]
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]
-
For ¹H NMR, use a standard pulse sequence with a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[2]
-
For ¹³C NMR, employ a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds to ensure quantitative data.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4]
-
Sample Preparation (KBr Pellet) :
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Solution) :
-
Data Acquisition :
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule.[1]
-
Sample Preparation :
-
Data Acquisition :
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.[5]
-
Sample Preparation :
-
Introduce a small amount of the sample into the mass spectrometer, either directly via a solids probe or after separation by gas chromatography (GC-MS).
-
-
Data Acquisition :
-
Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Interpretation of Spectroscopic Data
A combined analysis of the data from these techniques is essential for the unambiguous identification of benzothiophene isomers.
-
MS will confirm the molecular weight, indicating the presence of a C₈H₆S isomer.[1]
-
IR will confirm the aromatic nature of the compound.[1]
-
UV-Vis will provide information about the conjugated system.[1]
-
NMR is the most critical technique. The distinct chemical shifts and coupling patterns of the protons and carbons in the ¹H and ¹³C NMR spectra will definitively differentiate between benzo[b]thiophene, benzo[c]thiophene, and any other potential isomers.[1]
By systematically applying this experimental workflow and comparing the acquired data with the reference values provided, researchers can confidently identify and characterize benzothiophene isomers, which is a crucial step in the development of new pharmaceuticals and functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzothiophen-3-ylmethanol
This guide provides troubleshooting support and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzothiophen-3-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 1-Benzothiophene-3-carbaldehyde. This transformation is typically achieved with high efficiency using standard hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Q2: Which reducing agent is preferred for this synthesis, NaBH₄ or LiAlH₄?
A2: Both NaBH₄ and LiAlH₄ are effective for the reduction of aldehydes to primary alcohols. Sodium borohydride is generally preferred for this specific synthesis due to its milder nature, greater chemoselectivity (it will not reduce other sensitive functional groups that LiAlH₄ might), and easier handling and work-up procedures. LiAlH₄ is a more powerful reducing agent and reacts violently with protic solvents like water and alcohols, requiring strictly anhydrous conditions.
Q3: What are the typical solvents used for the reduction of 1-Benzothiophene-3-carbaldehyde?
A3: For reductions using sodium borohydride, protic solvents such as methanol, ethanol, or a mixture of tetrahydrofuran (THF) and water are commonly employed. For reductions with lithium aluminum hydride, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are essential to prevent a violent reaction with the reagent.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reduction can be effectively monitored by Thin-Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (1-Benzothiophene-3-carbaldehyde). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared.
Q5: What is the most effective method for purifying the final product?
A5: The most common and effective method for purifying this compound after the reaction work-up is column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically used as the eluent.
Troubleshooting Guide for Low Yield
A low yield of this compound can be attributed to several factors. This guide addresses the most common issues in a question-and-answer format.
Q1: I have a low yield and my TLC analysis shows a significant amount of unreacted 1-Benzothiophene-3-carbaldehyde. What could be the problem?
A1: This issue typically points to one of three possibilities:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent to the aldehyde may be too low. It is recommended to use a molar excess of the reducing agent.
-
Deactivated Reducing Agent: Sodium borohydride and especially lithium aluminum hydride can decompose upon improper storage. Ensure that your reducing agent is fresh and has been stored under the appropriate conditions (cool and dry).
-
Low Reaction Temperature: While the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, it may require warming to room temperature to proceed to completion.
Q2: My reaction seems to have worked, but I'm losing a significant amount of product during the work-up and purification. What can I do?
A2: Product loss during work-up and purification is a common issue. Consider the following:
-
Incomplete Extraction: this compound has some polarity. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions to recover all the product from the aqueous layer.
-
Improper pH during Work-up: Ensure the pH of the aqueous layer is optimized for the extraction of your alcohol.
-
Suboptimal Column Chromatography Conditions: If you are using column chromatography, ensure your chosen solvent system provides good separation between your product and any impurities. An Rf value of around 0.3 for the product is often ideal.
Q3: My final product is not pure, and I suspect the presence of side products. What are the likely side reactions?
A3: While the reduction of 1-Benzothiophene-3-carbaldehyde is generally a clean reaction, some side reactions can occur:
-
Over-reduction: This is more of a concern with harsher reducing agents or if there are other reducible functional groups on the molecule. However, with an aldehyde as the primary functional group, this is less common.
-
Formation of Borate Esters: During NaBH₄ reductions in alcoholic solvents, borate esters can form. These are typically hydrolyzed during the aqueous work-up step. Ensure your work-up is sufficiently acidic or basic to break down these intermediates.
-
Cannizzaro Reaction (under basic conditions): If the reaction is performed under strongly basic conditions and the aldehyde is not fully reduced, a disproportionation reaction can occur where two molecules of the aldehyde react to form the corresponding carboxylic acid and alcohol.
Data Presentation
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction |
| Typical Yield | >90% | >90% |
| Molar Equivalents of Reducing Agent | 1.5 - 2.0 | 1.0 - 1.5 |
| Solvent | Methanol, Ethanol, THF/Water | Anhydrous Diethyl Ether, Anhydrous THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 3 hours |
Experimental Protocols
Key Experiment: Reduction of 1-Benzothiophene-3-carbaldehyde with Sodium Borohydride
Materials:
-
1-Benzothiophene-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
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Methanol
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Deionized water
-
1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Benzothiophene-3-carbaldehyde (1.0 eq) in methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is no longer visible (typically 1-2 hours).
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Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
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Acidification: Acidify the mixture to a pH of approximately 5-6 with 1 M HCl.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Synthesis of 1-Benzothiophen-3-ylmethanol via Grignard Reaction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 1-Benzothiophen-3-ylmethanol using a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental Grignard reaction for synthesizing this compound?
A1: The synthesis involves two main steps. First, a Grignard reagent (an organomagnesium halide, R-MgX) is prepared. Second, this reagent is reacted with the carbonyl group of 1-Benzothiophene-3-carbaldehyde.[1][2] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound.[3][4]
Q2: What are the most critical parameters for a successful Grignard reaction?
A2: Grignard reactions are highly sensitive to specific conditions. The most critical parameters are:
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Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[5][6][7] Protic solvents like water or alcohols will quench the Grignard reagent, leading to reaction failure.[1][3]
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Magnesium Quality: The surface of the magnesium metal must be activated. Old or oxidized magnesium turnings can prevent the reaction from initiating.[5]
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Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They stabilize the Grignard reagent through coordination.[3][7]
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Temperature Control: The reaction to form the Grignard reagent is exothermic and may require cooling. The subsequent addition of the aldehyde should also be controlled, typically at a low temperature (e.g., 0 °C), to minimize side reactions.
Q3: Why is 1-Benzothiophene-3-carbaldehyde the required starting material for this synthesis?
A3: To produce this compound, the Grignard reagent must add to a carbonyl group at the 3-position of the benzothiophene ring. 1-Benzothiophene-3-carbaldehyde (also known as 3-Formylbenzo[b]thiophene) provides the necessary electrophilic aldehyde functional group at the correct position.[8][9][10]
Q4: Can other organometallic reagents be used for this transformation?
A4: While Grignard reagents are common, other organometallic reagents like organolithium compounds can also be used. However, Grignard reagents are often preferred due to their relative ease of preparation and handling in a standard laboratory setting. The choice of reagent can influence reactivity and selectivity.
Grignard Reaction Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q5: My Grignard reaction won't start. What should I do?
A5: Failure to initiate is a classic Grignard problem.
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Cause 1: Inactive Magnesium Surface: The magnesium turnings may be coated with a passivating layer of magnesium oxide.
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Cause 2: Presence of Water: Trace amounts of moisture in the glassware, solvent, or starting materials will prevent the reaction.
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Cause 3: Poor Quality Alkyl Halide: The alkyl halide used to generate the Grignard reagent may be impure.
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Solution: Purify the alkyl halide by distillation before use.
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Q6: The yield of this compound is consistently low. What are the likely causes?
A6: Low yields can stem from several factors.
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Cause 1: Inaccurate Grignard Reagent Concentration: The concentration of the prepared Grignard reagent may be lower than expected due to partial degradation or incomplete formation.
-
Solution: Titrate the Grignard reagent before use (e.g., against iodine) to determine its exact concentration and adjust the stoichiometry accordingly.[5]
-
-
Cause 2: Side Reactions: Several side reactions can consume the Grignard reagent or the product.[12] A common one is the Wurtz coupling reaction, where the Grignard reagent couples with the remaining alkyl halide.
-
Solution: Minimize Wurtz coupling by adding the alkyl halide slowly to the magnesium suspension during Grignard formation to avoid a high local concentration.
-
-
Cause 3: Impure Aldehyde: The 1-Benzothiophene-3-carbaldehyde may contain acidic impurities or be partially oxidized to the corresponding carboxylic acid, which would destroy the Grignard reagent.[3]
-
Solution: Purify the aldehyde by recrystallization or column chromatography before the reaction.
-
Q7: My final product is contaminated with a significant amount of biphenyl (or a similar coupling byproduct). How can I prevent this?
A7: The formation of biphenyl (if using a phenyl-based Grignard) or other coupling byproducts occurs when the Grignard reagent reacts with unreacted aryl/alkyl halide.[1][13]
-
Solution 1: Slow Addition: As mentioned, ensure the halide is added slowly and diluted in solvent during the formation of the Grignard reagent. This keeps the halide concentration low and favors the reaction with magnesium.
-
Solution 2: Purification: These nonpolar byproducts can typically be removed from the more polar alcohol product via column chromatography or by washing the crude product with a nonpolar solvent like petroleum ether or hexanes in which the byproduct is soluble but the alcohol is not.[7]
Data Presentation
Table 1: Recommended Reaction Parameters for Grignard Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | A simple, commercially available, or easily prepared reagent. |
| Stoichiometry | 1.1 - 1.5 equivalents of Grignard reagent | A slight excess ensures complete consumption of the aldehyde. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Stabilizes the Grignard reagent and is non-protic.[3] |
| Temperature | 0 °C to Room Temperature | Aldehyde addition at 0 °C minimizes side reactions. The reaction can then be warmed to room temperature.[5] |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete reaction after aldehyde addition. |
| Workup Quench | Saturated aqueous Ammonium Chloride (NH₄Cl) | A weak acid that protonates the alkoxide without causing side reactions common with strong acids.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylmagnesium Bromide
Materials:
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Magnesium turnings
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Bromomethane (or solution in Et₂O)
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1-Benzothiophene-3-carbaldehyde[8]
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Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
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Saturated aqueous NH₄Cl solution
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Saturated aqueous NaCl solution (brine)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Iodine crystal (optional, as initiator)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under an inert atmosphere and allow it to cool to room temperature.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous ether. Add a portion of the bromomethane solution via the dropping funnel. If the reaction does not start, add a single crystal of iodine. Once initiated (indicated by bubbling and gentle reflux), add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed.
-
Reaction with Aldehyde: Dissolve 1-Benzothiophene-3-carbaldehyde in anhydrous ether and add it to the dropping funnel. Cool the Grignard reagent solution to 0 °C using an ice bath. Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Workup: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the Grignard synthesis.
Caption: Troubleshooting decision tree for common Grignard reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. leah4sci.com [leah4sci.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. cerritos.edu [cerritos.edu]
- 8. 1-Benzothiophene-3-carbaldehyde [oakwoodchemical.com]
- 9. Benzo[b]thiophene-3-carboxaldehyde | 5381-20-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 1-Benzothiophene-3-carbaldehyde | C9H6OS | CID 227328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. theochem.mercer.edu [theochem.mercer.edu]
Identifying side products in the synthesis of 1-Benzothiophen-3-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzothiophen-3-ylmethanol. The following information is designed to help identify and resolve common issues, particularly the formation of side products, during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 1-Benzothiophene-3-carbaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
A2: Several side products can form during the synthesis of this compound. The most common include:
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Unreacted Starting Material: Incomplete reaction can lead to the presence of 1-Benzothiophene-3-carbaldehyde in the final product.
-
Dimerization Product: Under certain conditions, particularly in the presence of acid, a dimeric ether, bis(1-benzothiophen-3-yl)methyl ether, may be formed.
-
Over-reduction Products: While less common with NaBH₄, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the thiophene ring.
-
Borate Esters: When using sodium borohydride in alcohol solvents, borate esters can form as byproducts. These are typically hydrolyzed during the workup procedure.
Q3: How can I minimize the formation of the dimerization side product?
A3: The formation of the dimeric ether is often acid-catalyzed. To minimize this side product, ensure that the reaction and workup conditions are not overly acidic. A neutral or slightly basic workup is preferable. Additionally, avoiding excessive heating and prolonged reaction times can help reduce the likelihood of dimerization.
Q4: What analytical techniques are recommended for identifying the main product and side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction and getting a quick overview of the product and impurity profile.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of this compound and determining the relative amounts of side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and provide structural information on the side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Suboptimal reaction conditions (temperature, reaction time). | 1. Monitor the reaction by TLC until the starting material is consumed. If necessary, add more reducing agent in portions. 2. Use a mild acidic or neutral workup. Avoid strong acids. 3. Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature). Optimize the reaction time based on TLC monitoring. |
| Presence of Unreacted 1-Benzothiophene-3-carbaldehyde | 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by solvent or moisture. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). 2. Use anhydrous solvents if possible, although NaBH₄ is tolerant to some protic solvents. Add the reducing agent portion-wise to the reaction mixture. |
| Significant Amount of Dimerization Product Observed | 1. Acidic reaction or workup conditions. 2. High reaction temperature. | 1. Ensure the reaction medium is not acidic. During workup, quench the reaction with a neutral or slightly basic solution before extraction. 2. Maintain a lower reaction temperature (e.g., 0-25 °C). |
| Formation of Unidentified Impurities | 1. Impurities in the starting 1-Benzothiophene-3-carbaldehyde. 2. Side reactions due to inappropriate solvent or temperature. | 1. Check the purity of the starting material by HPLC or GC-MS before starting the reaction. Purify if necessary. 2. Use a well-established protocol with a suitable solvent (e.g., methanol, ethanol). Avoid excessively high temperatures. |
Experimental Protocols
Key Experiment: Reduction of 1-Benzothiophene-3-carbaldehyde using Sodium Borohydride
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
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1-Benzothiophene-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Benzothiophene-3-carbaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
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The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathway and Side Product Formation
The following diagram illustrates the primary reaction for the synthesis of this compound and the formation of a key side product.
Caption: Synthetic pathway to this compound and a potential dimerization side reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Technical Support Center: Purification of 1-Benzothiophen-3-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-Benzothiophen-3-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically originate from the synthetic route used. Common impurities may include:
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Unreacted starting materials: Such as 1-benzothiophene-3-carboxylic acid or its corresponding ester if the synthesis involves reduction.
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Side products: Over-reduction products or byproducts from the specific reagents used.
-
Reagents and catalysts: Residual reducing agents (like lithium aluminum hydride) or other reagents from the synthesis.
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Degradation products: this compound can be susceptible to oxidation or other degradation pathways under certain conditions.
Q3: What is a reasonable expectation for the purity of this compound after a single purification step?
A3: Commercially available this compound is often cited with a purity of around 96%[1]. A successful single purification step, such as column chromatography or recrystallization, should aim to achieve a purity of >98%. For very high purity requirements, a combination of methods (e.g., column chromatography followed by recrystallization) may be necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, try a lower boiling point solvent system. Ensure the solution is not cooled too rapidly. |
| No crystal formation upon cooling | The solution is not saturated, or nucleation is inhibited. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent, or too much solvent was used. | Use a solvent system in which the compound has lower solubility at cold temperatures. Minimize the amount of hot solvent used to dissolve the crude product. Ensure thorough cooling in an ice bath before filtration. |
| Colored impurities remain in crystals | The colored impurity has similar solubility properties to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce the overall yield. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC | The solvent system (eluent) is either too polar or not polar enough. | Systematically vary the ratio of your polar and non-polar solvents. A good starting point for moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate for optimal column separation. |
| Product elutes with the solvent front | The eluent is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system. |
| Product does not move from the origin | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. If necessary, switch to a more polar solvent system, such as dichloromethane/methanol. |
| Streaking of the compound on the column | The compound is not fully soluble in the eluent, the column is overloaded, or the silica gel is too acidic/basic. | Ensure the sample is fully dissolved before loading. Use a more appropriate solvent to dissolve the sample for loading. Consider "dry loading" the sample adsorbed onto a small amount of silica gel. Use a larger column or less sample. Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) or acid if your compound is sensitive. |
Quantitative Data Presentation
| Compound | Purification Method | Solvent System | Initial Purity | Final Purity | Reference |
| Benzothiophene | Recrystallization | Isopropyl alcohol / Water (158g / 27g) | 75% | 99.7% | [2] |
| Benzothiophene | Recrystallization | Isopropyl alcohol / Water (158g / 27g) | 50% | 99.0% | [2] |
| Benzothiophene | Recrystallization | Isobutyl alcohol / Water (70g / 10g) | 85% | 98.6% | [2] |
Experimental Protocols
The following are generalized protocols that should serve as a starting point. Optimization will likely be required based on the specific impurity profile of your crude this compound.
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethyl acetate, toluene, isopropanol, water, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of a soluble solvent and a non-soluble solvent can also be effective. For benzothiophene derivatives, alcohol/water mixtures are often successful.[2]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal eluent will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use. Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for compounds with poor solubility, use the "dry loading" technique by adsorbing the sample onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification methods and impurity types.
References
Stability of 1-Benzothiophen-3-ylmethanol under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzothiophen-3-ylmethanol for researchers, scientists, and professionals in drug development. The information provided is based on general chemical principles of benzylic alcohols and benzothiophene derivatives, as specific stability data for this compound is not extensively available in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound, a benzylic alcohol, is susceptible to degradation primarily through the formation of a resonance-stabilized benzylic carbocation.[1][2][3] This intermediate can then undergo several reactions, leading to impurities. The most probable degradation pathways include:
-
Etherification: Two molecules of the alcohol can condense to form a dibenzothiophenylmethyl ether.[4]
-
Reaction with nucleophilic solvents or counter-ions: If the acid used has a nucleophilic counter-ion (e.g., HCl), it can lead to the formation of the corresponding substituted product (e.g., 3-(chloromethyl)-1-benzothiophene).[2]
-
Polymerization: The reactive carbocation intermediate could potentially lead to the formation of oligomeric or polymeric byproducts.
Q2: What are the likely degradation products of this compound under basic conditions?
A2: this compound is generally more stable under basic conditions compared to acidic conditions. However, the corresponding alkoxide can be formed in the presence of a strong base.[5] This may increase its susceptibility to oxidation, especially in the presence of air (oxygen), leading to the formation of 1-benzothiophene-3-carbaldehyde and subsequently 1-benzothiophene-3-carboxylic acid.[6]
Q3: How does exposure to air and light affect the stability of this compound?
A3: As a benzylic alcohol, this compound can be slowly oxidized upon exposure to air to form the corresponding aldehyde (1-benzothiophene-3-carbaldehyde) and carboxylic acid (1-benzothiophene-3-carboxylic acid).[7][8][9] This process can be accelerated by light and the presence of trace metal impurities. Therefore, it is recommended to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, storage under an inert atmosphere (nitrogen or argon) is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new, less polar spots on TLC/LC-MS after acidic workup. | Formation of dibenzothiophenylmethyl ether or other condensation products. | - Neutralize the reaction mixture immediately after completion. - Use milder acidic conditions or a non-nucleophilic acid if possible. - Minimize reaction time and temperature. |
| Appearance of new, more polar spots on TLC/LC-MS after reaction or storage. | Oxidation to 1-benzothiophene-3-carbaldehyde or 1-benzothiophene-3-carboxylic acid. | - Ensure all reactions are performed under an inert atmosphere. - Use degassed solvents. - Store the compound and its solutions protected from light and air.[7] |
| Low recovery of starting material after reaction in acidic media. | Potential polymerization or extensive degradation. | - Re-evaluate the stability of the compound under the specific acidic conditions. - Consider using protective groups for the hydroxyl function if harsh acidic conditions are necessary. |
| Discoloration of the compound upon storage. | Possible slow oxidation or formation of minor impurities. | - Confirm the purity of the material using analytical techniques like HPLC or NMR. - If purity is compromised, consider repurification by chromatography or recrystallization. - Re-evaluate storage conditions; ensure the container is airtight and protected from light. |
Hypothetical Stability Data
The following tables present hypothetical quantitative data to illustrate potential stability profiles under stressed conditions. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
Table 1: Hypothetical Degradation of this compound in Acidic Solution (0.1 M HCl in 1:1 Acetonitrile/Water) at 50°C.
| Time (hours) | Assay of this compound (%) | Dibenzothiophenylmethyl ether (%) | Other Degradants (%) |
| 0 | 99.8 | 0.1 | 0.1 |
| 4 | 95.2 | 3.5 | 1.3 |
| 8 | 90.5 | 7.8 | 1.7 |
| 12 | 85.1 | 12.5 | 2.4 |
| 24 | 75.3 | 20.1 | 4.6 |
Table 2: Hypothetical Degradation of this compound in Basic Solution (0.1 M NaOH in 1:1 Acetonitrile/Water) with Air Exposure at 50°C.
| Time (hours) | Assay of this compound (%) | 1-Benzothiophene-3-carbaldehyde (%) | 1-Benzothiophene-3-carboxylic acid (%) |
| 0 | 99.9 | <0.05 | <0.05 |
| 4 | 99.5 | 0.3 | 0.2 |
| 8 | 99.1 | 0.6 | 0.3 |
| 12 | 98.7 | 0.9 | 0.4 |
| 24 | 97.8 | 1.5 | 0.7 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C.
-
Sample at specified time intervals and prepare solutions for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in acetonitrile) to a UV lamp (e.g., 254 nm).
-
Simultaneously, keep a control sample in the dark.
-
Sample both solutions at specified time intervals for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of the parent compound remaining and the formation of any degradation products.
Visualizations
Caption: Hypothetical acidic degradation pathway of this compound.
Caption: Hypothetical basic oxidative degradation of this compound.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
Technical Support Center: Oxidation of 1-Benzothiophen-3-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective oxidation of 1-Benzothiophen-3-ylmethanol to 1-Benzothiophen-3-carbaldehyde. The primary focus is on preventing over-oxidation to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My oxidation of this compound is resulting in a significant amount of the carboxylic acid byproduct. What are the likely causes?
A1: Over-oxidation of this compound to 1-benzothiophene-3-carboxylic acid is a common issue. The primary causes are typically related to the choice of oxidant and the reaction conditions. Strong oxidizing agents, such as potassium permanganate or Jones reagent (chromic acid), will readily oxidize the intermediate aldehyde to the carboxylic acid. Even with milder reagents, prolonged reaction times, elevated temperatures, or the presence of water can promote over-oxidation. The aldehyde can form a hydrate in the presence of water, which is then susceptible to further oxidation.
Q2: Which oxidation methods are recommended for the selective conversion of this compound to the aldehyde?
A2: For a selective and high-yield conversion of this compound to its aldehyde, it is crucial to use mild and controlled oxidation methods. The following are highly recommended:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C). It is known for its high selectivity for primary alcohols to aldehydes and generally avoids over-oxidation.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[1][2][3] It has the advantage of neutral reaction conditions and a simple workup.
-
TEMPO-catalyzed Oxidation: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical (TEMPO) can be used as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS). This system is highly selective for the oxidation of primary alcohols to aldehydes.
Q3: Can I use pyridinium chlorochromate (PCC) for this oxidation?
A3: Pyridinium chlorochromate (PCC) is a milder alternative to other chromium-based oxidants and can be used for the selective oxidation of primary alcohols to aldehydes.[4] It is typically used in anhydrous dichloromethane (DCM). However, care must be taken to ensure strictly anhydrous conditions, as the presence of water can lead to the formation of the carboxylic acid.[5] Given the availability of more reliable and less toxic methods like Swern and DMP oxidations, PCC is often not the first choice.
Q4: How does the sulfur atom in the benzothiophene ring affect the oxidation reaction?
A4: The sulfur atom in the benzothiophene ring is generally stable to the mild oxidizing conditions used for the conversion of the alcohol to the aldehyde. However, with stronger oxidants or under harsh conditions, oxidation of the sulfur to a sulfoxide or sulfone is a potential side reaction. The recommended mild methods (Swern, DMP, TEMPO) are generally chemoselective and will preferentially oxidize the alcohol.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aldehyde
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time moderately or increasing the equivalents of the oxidizing agent slightly. |
| Degradation of Product | The aldehyde product may be unstable under the reaction or workup conditions. Ensure the workup is performed promptly and at low temperatures if necessary. Consider a buffered workup if the product is acid or base sensitive. |
| Sub-optimal Reagent Quality | Ensure the oxidizing agent (e.g., DMP, oxalyl chloride) is fresh and has been stored correctly. DMP can be sensitive to moisture. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of all reagents. For Swern oxidation, the precise ratio of DMSO, activating agent, and base is critical. |
Issue 2: Significant Over-oxidation to Carboxylic Acid
| Possible Cause | Troubleshooting Step |
| Oxidizing agent is too strong | Switch to a milder and more selective oxidizing agent. If using a chromium-based reagent, consider switching to Swern, DMP, or TEMPO-based systems. |
| Reaction temperature is too high | For Swern oxidation, maintain the temperature at -78 °C during the addition of reagents. For other oxidations, avoid excessive heating. |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the aldehyde. |
| Presence of water | Use anhydrous solvents and reagents. For Swern and PCC oxidations, this is particularly critical. Dry solvents and glassware thoroughly before use. |
Quantitative Data Summary
The following tables provide a summary of typical yields and conditions for the selective oxidation of benzyl alcohol and related substrates, which can serve as a starting point for the optimization of the oxidation of this compound.
Table 1: Comparison of Oxidation Methods for Benzyl Alcohol
| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Time | Yield of Benzaldehyde (%) | Selectivity (%) |
| Swern Oxidation | (COCl)₂/DMSO, Et₃N | CH₂Cl₂ | -78 to RT | 1-2 h | ~95 | >98 |
| Dess-Martin Periodinane | DMP | CH₂Cl₂ | Room Temp | 1-3 h | ~93 | >98 |
| TEMPO/NaOCl | TEMPO (cat.), NaOCl | CH₂Cl₂/H₂O | 0 to Room Temp | 0.5-2 h | ~90 | >95 |
| PCC | PCC | CH₂Cl₂ | Room Temp | 2-4 h | ~85 | ~95 |
Table 2: Oxidation of Thiophene Derivatives (Model Substrates)
| Substrate | Oxidation Method | Yield of Aldehyde (%) | Reference |
| 2-Thiophenemethanol | TEMPO/MnO₂ (electrochem) | High (not quantified) | |
| 2-Thiophenemethanol | Paraformaldehyde/DDQ | 94 |
Experimental Protocols
Protocol 1: Swern Oxidation
Materials:
-
This compound
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Triethylamine (Et₃N)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon), add a solution of anhydrous DMSO (2.2 eq) in anhydrous CH₂Cl₂ dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous triethylamine (5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: TEMPO-catalyzed Oxidation
Materials:
-
This compound
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bicarbonate
-
Potassium bromide
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a vigorously stirred biphasic mixture of a solution of this compound (1.0 eq) in CH₂Cl₂ and an aqueous solution of sodium bicarbonate, add potassium bromide (0.1 eq) and TEMPO (0.01 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sodium hypochlorite solution (1.1-1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C to room temperature and monitor by TLC.
-
Once the reaction is complete, separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for Swern Oxidation.
Caption: Workflow for DMP Oxidation.
Caption: Troubleshooting Over-oxidation.
References
Improving the regioselectivity of electrophilic substitution on benzothiophene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the regioselectivity of electrophilic substitution on benzothiophene.
Frequently Asked Questions (FAQs)
Q1: What is the inherent regioselectivity of electrophilic aromatic substitution on an unsubstituted benzothiophene?
Benzothiophene is an aromatic heterocyclic compound that preferentially undergoes electrophilic substitution at the 3-position of the thiophene ring.[1][2] This preference is due to the fused benzene ring, which helps stabilize the cationic intermediate formed during the reaction at the C3 position more effectively than the intermediate for C2 substitution.[1]
Q2: Why am I getting a mixture of C2 and C3 substituted products?
Obtaining a mixture of C2 and C3 isomers is a common issue.[3] The energy difference between the intermediates for C2 and C3 attack is often small, and various factors can lead to a loss of selectivity. These can include the nature of the electrophile, the reaction solvent, and the temperature. Some reaction conditions may inadvertently favor multiple activation pathways.[3]
Q3: How do substituents already on the benzothiophene ring affect regioselectivity?
Substituents play a crucial role in directing incoming electrophiles.
-
Activating groups (electron-donating) on the benzene ring will typically direct electrophiles to the 4- and 6-positions.
-
Deactivating groups (electron-withdrawing) on the benzene ring tend to direct electrophiles to the 5- and 7-positions.
-
A substituent at the C2-position can electronically or sterically direct an incoming electrophile to the C3-position.[4] Conversely, a directing group at C2 may be necessary to achieve functionalization at C3, overriding the inherent reactivity.[4]
-
A substituent at the C3-position will generally direct incoming electrophiles to the C2-position or to the benzene ring, depending on the reaction conditions and the nature of the substituent.
Q4: Are there methods to achieve exclusive C2 functionalization?
Yes. A highly effective and common strategy is to use directed ortho-metalation. This involves deprotonating the C2 position with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C).[3] The resulting 2-lithiobenzothiophene is a potent nucleophile that can be quenched with a wide variety of electrophiles to yield the C2-substituted product exclusively.[3]
Q5: What are the best strategies for achieving high C3 selectivity?
While C3 is the kinetically favored position for many electrophilic substitutions, achieving high selectivity can be challenging. Strategies include:
-
Optimizing Reaction Conditions: Lowering the reaction temperature can significantly enhance the regioselectivity for certain reactions, such as nitration and acetylation.[5]
-
Umpolung Strategy via S-Oxidation: A modern, metal-free approach involves oxidizing the benzothiophene to a benzothiophene S-oxide. This reverses the electronic character of the thiophene ring and allows for a completely regioselective C3-arylation or C3-alkylation via an interrupted Pummerer reaction mechanism.[4]
-
Using C2-Substituted Starting Materials: Starting with a C2-substituted benzothiophene can direct electrophilic attack to the C3 position. For example, C2-substituted benzothiophenes can be efficiently chlorinated at the C3-position using sodium hypochlorite.[6][7]
Troubleshooting Guide: Poor Regioselectivity
| Problem | Possible Cause | Suggested Solution |
| Low yield and a mixture of C2 and C3 isomers. | Reaction temperature is too high, allowing the less stable C2-intermediate to form. | Lower the reaction temperature and increase the reaction time. For nitration and acetylation, this has been shown to improve C3 selectivity.[5] |
| Significant formation of the undesired C2 isomer. | The chosen electrophile/catalyst system has low intrinsic selectivity. | 1. Switch to a directed metalation strategy for guaranteed C2 selectivity (See Protocol 1).[3] 2. For C3 selectivity, consider the S-oxide umpolung strategy (See Protocol 2).[4] |
| Reaction stalls or yields complex mixture with substituted starting material. | The existing substituent interferes with the reaction pathway (e.g., a C2-carbonyl group can inhibit C3-halogenation).[7] | 1. Install a temporary directing group at C2 that can be removed later to force C3 substitution.[3] 2. Consider a multi-step synthetic route that builds the desired substitution pattern through cyclization rather than direct functionalization.[8] |
| Poor C3 selectivity in direct C-H arylation. | Palladium-catalyzed C-H arylations can sometimes yield mixtures of isomers under harsh conditions.[4] | 1. Screen different ligands and palladium sources. 2. Switch to the metal-free C3-arylation method involving benzothiophene S-oxides, which offers complete regioselectivity.[4] |
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity of Electrophilic Substitution
| Reaction | Substrate | Reagents | Conditions | C3:C2 Ratio | Reference |
| C-H Arylation | C2-Substituted Benzothiophene | Arylating Agent, TFAA | CH₂Cl₂ | Variable (e.g., 90:10 to 62:38) | [9] |
| Nitration | Benzothiophene | Nitrating Agent | High Temperature | Low Selectivity | [5] |
| Nitration | Benzothiophene | Nitrating Agent | Low Temperature | High Selectivity | [5] |
| Acetylation | Benzothiophene | Acetylating Agent | High Temperature | Low Selectivity | [5] |
| Acetylation | Benzothiophene | Acetylating Agent | Low Temperature | High Selectivity | [5] |
| C-H Arylation | Benzothiophene S-oxide | Phenol, TFAA | DCE, 40 °C | >99:1 (C3 only) | [4] |
Note: Ratios are illustrative and can vary based on the specific substituents and exact conditions.
Experimental Protocols
Protocol 1: Selective C2-Functionalization via Lithiation and Electrophilic Quench
This protocol describes the selective functionalization at the C2 position of a benzothiophene derivative.[3]
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the starting benzothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise over 10 minutes. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiobenzothiophene intermediate.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF.
-
Warm-up: Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective C3-Arylation via Benzothiophene S-Oxide
This protocol describes a metal-free method for the exclusive C3-arylation of benzothiophene.[4]
-
S-Oxide Formation:
-
Dissolve the starting benzothiophene (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (mCPBA) (1.1 eq) portion-wise.
-
If required for activation, add a Lewis acid such as BF₃·OEt₂ (1.1 eq).
-
Stir at 0 °C for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Quench with aqueous sodium thiosulfate and sodium bicarbonate solution, extract with CH₂Cl₂, dry, and concentrate to yield the crude benzothiophene S-oxide, which can be used directly.
-
-
C3-Arylation (Interrupted Pummerer Reaction):
-
In a separate flask under an argon atmosphere, dissolve the crude benzothiophene S-oxide (1.0 eq) and the desired phenol coupling partner (1.5 eq) in 1,2-dichloroethane (DCE).
-
Add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 40-60 °C and stir for 4-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the C3-arylated benzothiophene.
-
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Biphenyl Byproduct in Grignard Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of biphenyl byproducts in your Grignard reactions, ensuring higher yields and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of biphenyl byproduct formation in a Grignar reaction?
A1: Biphenyl byproduct formation is primarily a result of a coupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and unreacted aryl halide (e.g., bromobenzene).[1] This side reaction, often referred to as Wurtz-type coupling, is more likely to occur when there is a high local concentration of the aryl halide and at elevated reaction temperatures.[1]
Q2: How does temperature affect the formation of biphenyl?
A2: Higher reaction temperatures significantly favor the formation of biphenyl.[1] The increased thermal energy can promote the homocoupling of the Grignard reagent and its reaction with the aryl halide. Conversely, maintaining a lower, controlled temperature is a key strategy to minimize this unwanted side reaction. It is often recommended to maintain a gentle reflux, as excessive heating can lead to a vigorous reaction and increased byproduct formation.[1]
Q3: Can the rate of addition of the aryl halide influence the amount of biphenyl formed?
A3: Yes, the rate of addition is a critical factor. A slow, dropwise addition of the aryl halide solution to the magnesium turnings helps to maintain a low, steady concentration of the halide in the reaction mixture.[2] This minimizes the chance for the unreacted aryl halide to couple with the newly formed Grignard reagent, thus reducing biphenyl formation. Rapid addition can lead to localized "hot spots" and a high concentration of the aryl halide, both of which promote the formation of the biphenyl byproduct.[2][3]
Q4: What is "inverse addition" and can it help reduce biphenyl formation?
A4: Inverse addition is a technique where the Grignard reagent is added to the electrophile (in this context, the compound you want the Grignard to react with), rather than the standard procedure of adding the electrophile to the Grignard reagent.[4] This method is particularly useful for minimizing side reactions when the Grignard reagent is prone to self-coupling or reacting with the starting halide. By adding the Grignard reagent to a solution of the electrophile, the Grignard reagent is always the limiting reactant in the immediate reaction environment, which can significantly suppress the formation of biphenyl.[4]
Q5: Are there any additives that can help minimize biphenyl formation?
A5: Yes, certain additives can influence the course of the reaction. For instance, the use of N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to suppress undesirable side reactions in some Grignard preparations.[5] Additionally, catalytic amounts of copper salts, such as copper(I) chloride, can be used to promote the desired cross-coupling reaction and minimize homocoupling byproducts like biphenyl, particularly in reactions involving alkyl halides.[6]
Q6: How important are anhydrous and inert conditions?
A6: Strictly anhydrous (water-free) and inert conditions are crucial for a successful Grignard reaction and for minimizing byproducts.[7] Grignard reagents are highly reactive and will readily react with water or any protic solvent. This not only consumes the Grignard reagent but can also lead to the formation of benzene (from the protonation of phenylmagnesium bromide) and other undesired products.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of biphenyl in the final product. | High local concentration of aryl halide. | Add the aryl halide solution dropwise and with vigorous stirring to ensure rapid mixing and prevent localized high concentrations. |
| High reaction temperature. | Maintain a gentle reflux and avoid excessive heating. Use a water or ice bath to control the temperature, especially during the initial exothermic phase of the reaction. | |
| Impure or oxidized magnesium. | Use fresh, high-purity magnesium turnings. Consider activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Reaction is difficult to control and produces significant biphenyl. | Reaction is too exothermic. | Dilute the aryl halide solution further before addition. Ensure the reaction flask is adequately cooled. |
| Low yield of the desired product and presence of biphenyl. | Grignard reagent is coupling with unreacted aryl halide. | Consider using the "inverse addition" technique, where the Grignard reagent is added to the electrophile. |
| Explore the use of a different solvent. For instance, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling byproducts. |
Quantitative Data on Byproduct Formation
While precise quantitative data is often dependent on the specific substrates and reaction scale, the following table provides a comparative overview of how different solvents can affect the yield of the desired product, which is inversely related to the formation of byproducts like biphenyl.
| Solvent | Typical Yield of Desired Product (%) | Notes on Biphenyl (Wurtz Coupling) Formation |
| Diethyl Ether (Et₂O) | ~94% | Generally low levels of biphenyl formation.[9] |
| Tetrahydrofuran (THF) | ~27% | Can lead to significant formation of Wurtz coupling byproducts.[9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~90% | Known to suppress the formation of Wurtz coupling byproducts.[9] |
Experimental Protocols
Protocol 1: Standard Grignard Reaction with Slow Addition to Minimize Biphenyl
This protocol describes the formation of a Grignard reagent with careful control of the addition rate to minimize biphenyl formation.
Materials:
-
Magnesium turnings
-
Aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or 2-MeTHF
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.
-
Initial Addition: Add a small portion of the aryl halide solution in anhydrous ether to the magnesium.
-
Initiation: The reaction should start, as indicated by a color change and gentle boiling. If not, gentle warming or crushing the magnesium with a dry stirring rod may be necessary.[1]
-
Slow Addition: Once the reaction is initiated, add the remaining aryl halide solution dropwise from the dropping funnel over a period of 30-60 minutes to maintain a gentle reflux.[1]
-
Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
Protocol 2: Purification of the Desired Product from Biphenyl Byproduct
This protocol outlines a method for separating the desired alcohol product from the biphenyl byproduct after the Grignard reaction is complete.
Procedure:
-
Workup: After the reaction with the electrophile, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Trituration: To the crude solid residue, add a small amount of a non-polar solvent in which the desired product is sparingly soluble but the biphenyl is soluble (e.g., petroleum ether or hexanes).[1]
-
Isolation: Stir the mixture, and the biphenyl will dissolve, leaving the purified desired product as a solid. The solid can then be collected by filtration.[1]
Visualizing Reaction Concepts
To aid in understanding the key processes and decisions involved in minimizing biphenyl formation, the following diagrams are provided.
Caption: Mechanism of biphenyl byproduct formation in Grignard reactions.
Caption: Troubleshooting workflow for minimizing biphenyl byproduct.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
- 6. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Techniques for Separating Benzothiophene Isomers
Welcome to the technical support center for the separation of benzothiophene isomers using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of benzothiophene isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Isomers | - Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to differentiate between the isomers.- Unsuitable Stationary Phase: Standard silica gel or C18 may not provide sufficient selectivity for closely related isomers.- Column Overloading: Too much sample applied to the column reduces separation efficiency. | - Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) in small increments. A shallower gradient or isocratic elution with a finely tuned solvent system is often necessary for isomer separation.- Change Stationary Phase: For aromatic isomers, consider stationary phases that offer alternative selectivities, such as those capable of π-π interactions (e.g., phenyl or PFP columns in HPLC).[1][2]- Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. |
| Compound Does Not Elute or Moves Very Slowly | - Mobile Phase Polarity is Too Low: The eluent is not strong enough to displace the compound from the stationary phase.- Strong Adsorption to Stationary Phase: The benzothiophene derivative may be highly polar. | - Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate system).[3][4]- Switch to a More Polar Solvent System: Consider using a dichloromethane/methanol system for highly polar compounds on silica gel.[4]- Consider Reverse-Phase Chromatography: If the compound is very polar, a non-polar stationary phase (like C18) with a polar mobile phase (e.g., acetonitrile/water) may be more effective.[4] |
| Compound Elutes Too Quickly (with the solvent front) | - Mobile Phase Polarity is Too High: The eluent is too strong, preventing interaction with the stationary phase. | - Decrease Mobile Phase Polarity: Reduce the concentration of the more polar solvent in your mobile phase. |
| Tailing Peaks | - Interactions with Acidic Silica: Basic nitrogen-containing benzothiophene derivatives can interact with acidic silanol groups on silica gel.- Column Degradation or Void: A void at the top of the column or degradation of the stationary phase can cause poor peak shape. | - Deactivate Silica Gel: Use silica gel that has been treated with a reagent like triethylamine to neutralize acidic sites.- Use an Alternative Stationary Phase: Alumina can be a suitable alternative for compounds sensitive to acidic conditions.[4]- Repack the Column: Ensure the column is packed uniformly without any voids. |
| Compound is Insoluble in the Mobile Phase | - Poor Solubility: The chosen eluent is not a good solvent for the crude sample. | - Use the "Dry Loading" Technique: Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the column.[4] |
| Irreproducible Results | - Inconsistent Column Packing: Variations in packing density can lead to different separation outcomes.- Solvent Composition Changes: Evaporation of volatile solvents can alter the mobile phase composition over time. | - Standardize Packing Procedure: Use a consistent slurry or dry packing method to ensure uniform column beds.[5][6]- Use Fresh Solvents: Prepare fresh mobile phase for each experiment and keep solvent reservoirs covered. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for separating benzothiophene isomers?
A1: For standard flash column chromatography, silica gel is the most commonly used stationary phase due to its effectiveness and cost-efficiency.[4] However, for particularly difficult separations of positional or structural isomers, standard silica may not provide adequate resolution. In such cases, particularly in HPLC, specialized stationary phases are recommended. Columns with phenyl or pentafluorophenyl (PFP) ligands can offer enhanced selectivity for aromatic isomers through π-π interactions.[1] For chiral benzothiophene derivatives, a chiral stationary phase (CSP) is necessary to resolve enantiomers.[7]
Q2: How do I select the initial mobile phase for my separation?
A2: The best practice is to first perform Thin Layer Chromatography (TLC) analysis with your crude mixture using various solvent systems.[3][4] A good starting point for many benzothiophene derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[4] The ideal solvent system for column chromatography is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and shows the best possible separation between the isomers on the TLC plate.[4]
Q3: My benzothiophene isomers are co-eluting on a standard silica gel column. What are my options?
A3: If isomers are co-eluting, you have several options:
-
Fine-tune the Mobile Phase: Try a very shallow polarity gradient or an isocratic elution with a solvent mixture that showed the best, albeit incomplete, separation on TLC.
-
Change the Solvent System: Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate with hexane) can alter the selectivity and improve separation.
-
Switch to a Different Achiral Stationary Phase: If using normal phase, consider alumina. For HPLC, switching from a standard C18 column to a PFP, phenyl, or embedded amide column can introduce different separation mechanisms (like π-π or dipole-dipole interactions) that can resolve the isomers.[1]
-
Employ Advanced Techniques: For very challenging separations, consider preparative HPLC, which offers higher efficiency than flash chromatography.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a sample application technique where the crude material is pre-adsorbed onto a small amount of stationary phase (e.g., silica gel) before being loaded onto the column.[4] This is particularly useful when your compound has poor solubility in the initial, non-polar mobile phase. By dissolving the sample in a stronger solvent, mixing it with silica, and then evaporating the solvent, you create a free-flowing powder that can be evenly applied to the top of the column bed.[6] This method often results in better resolution by ensuring the sample is introduced as a narrow, uniform band.
Q5: Can temperature affect the separation of isomers?
A5: Yes, temperature can be a critical parameter, especially in HPLC. Lowering the column temperature can sometimes enhance the resolution between closely related isomers by increasing the interaction time with the stationary phase.[8] Conversely, for some applications, increasing the temperature may improve peak shape and efficiency. It is a parameter worth investigating for difficult separations.
Quantitative Data Summary
The following tables provide examples of chromatographic conditions used for the analysis of benzothiophene derivatives.
Table 1: HPLC Conditions for Benzothiophene Derivatives
| Compound | Stationary Phase | Mobile Phase | Detection | Reference |
| 3-Methylbenzo[b]thiophene | Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | UV/MS | [9] |
| Benzothiophene | Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | UV/MS | [10] |
| Benzo[b]naphtho[2,3-d]thiophene | Newcrom R1 (Reverse-Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | UV/MS | [11] |
Table 2: General Mobile Phase Compositions for Benzothiophene Derivatives on Silica Gel
| Derivative Type | Mobile Phase System | Comments |
| Moderately Polar (e.g., acetylated benzothiophenes) | Hexane / Ethyl Acetate (gradient) | A common starting point is 5% ethyl acetate in hexane, with a gradual increase in polarity.[3] |
| Non-polar | Hexane | Used for purification of non-polar substituted benzothiophenes.[12] |
| Highly Polar | Dichloromethane / Methanol | An alternative for compounds that do not move from the baseline with hexane/ethyl acetate.[4] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Benzothiophene Isomers on Silica Gel
This protocol outlines a standard workflow for separating benzothiophene isomers using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude isomer mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of a solvent system, typically hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Identify the solvent system that provides the best separation of the isomers with the main target isomer having an Rf value of approximately 0.2-0.4.[4]
-
-
Column Packing (Slurry Method):
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 20-50 fold mass excess of silica gel to crude product).[5]
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
In a beaker, prepare a slurry of silica gel in the least polar mobile phase identified from the TLC analysis.[5]
-
Pour the slurry into the column, and with the stopcock open to drain excess solvent, gently tap the column to ensure even packing and remove air bubbles.[5]
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the surface during sample and eluent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully pipette the solution onto the sand layer.[6]
-
Dry Loading (for poorly soluble samples): Dissolve the crude mixture in a suitable solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4][6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, collecting fractions in test tubes or vials.
-
Maintain a constant flow rate. If the separation is difficult, a slower flow rate may improve resolution.
-
If a gradient elution is required, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified isomers.
-
Combine the pure fractions containing the desired isomer(s).
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: A typical experimental workflow for separating benzothiophene isomers.
Caption: A decision tree for troubleshooting poor isomer separation.
References
- 1. welch-us.com [welch-us.com]
- 2. nacalai.com [nacalai.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. Method development and validation for optimized separation of benzo[a]pyrene-quinone isomers using liquid chromatography-mass spectrometry and chemometric response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of 3-Methylbenzo[b]thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Benzo[b]naphtho[2,3-d]thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Procedures for Grignard Reactions Involving Benzothiophenes
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on quenching procedures for Grignard reactions involving benzothiophene and its derivatives. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching agents for Grignard reactions involving benzothiophenes?
A1: The choice of quenching agent depends on the desired product and the scale of the reaction. Common quenching agents include:
-
Saturated aqueous ammonium chloride (NH₄Cl) : This is a mild and commonly used quenching agent that minimizes side reactions.[1] It is particularly useful for sensitive substrates.
-
Dilute aqueous acids (e.g., 1M HCl, 10% H₂SO₄) : These are effective for protonating the alkoxide intermediate to form an alcohol and for dissolving magnesium salts, which can sometimes form precipitates.[2][3] However, strong acids should be used with caution as they can sometimes lead to side reactions with sensitive functional groups.
-
Water : While seemingly simple, water can be used to quench Grignard reactions.[3] It should be added slowly and with cooling, as the reaction can be highly exothermic.
Q2: How can I avoid the formation of an emulsion during the workup?
A2: Emulsion formation is a common issue during the workup of Grignard reactions, often caused by the precipitation of magnesium salts. To avoid or break up emulsions:
-
Use dilute acid for quenching : Quenching with dilute HCl instead of saturated ammonium chloride can help to keep the magnesium salts dissolved in the aqueous layer.
-
Add a saturated solution of NaCl (brine) : Washing the organic layer with brine can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filter through Celite : If a persistent emulsion forms, filtering the entire mixture through a pad of Celite can help to remove the fine solids that are often the cause.[3]
Q3: What are the common side products I should be aware of when working with benzothiophene Grignard reagents?
A3: As with other Grignard reactions, several side products can form:
-
Wurtz coupling product : The Grignard reagent can react with the starting halide to form a homocoupled dimer. This is more common with more reactive halides.
-
Protonated starting material : If there is any trace of water or other protic impurities in the reaction, the Grignard reagent will be quenched to form the corresponding protonated benzothiophene.
-
Oxidation products : Exposure of the Grignard reagent to air can lead to the formation of oxidation products. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and quenching process.[4]
Troubleshooting Guides
Problem 1: Low yield of the desired product after quenching and workup.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Before quenching, ensure the reaction has gone to completion by a suitable analytical method (e.g., TLC, GC-MS). |
| Grignard reagent was prematurely quenched | Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere to prevent quenching by moisture or oxygen.[5] |
| Side reactions | Optimize the reaction conditions (e.g., temperature, addition rate of reagents) to minimize the formation of side products like the Wurtz coupling product. |
| Product loss during workup | If the product is water-soluble, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent. |
Problem 2: A violent or uncontrolled reaction occurs during quenching.
| Possible Cause | Troubleshooting Step |
| Quenching agent added too quickly | Always add the quenching agent slowly and dropwise, with vigorous stirring.[3] |
| Inadequate cooling | Ensure the reaction flask is adequately cooled in an ice bath before and during the addition of the quenching agent. |
| Reaction is too concentrated | Dilute the reaction mixture with more anhydrous solvent (e.g., THF, diethyl ether) before quenching. |
Quantitative Data Summary
The following table summarizes common quenching agents and their typical conditions. Note that these are general guidelines and may require optimization for specific benzothiophene derivatives.
| Quenching Agent | Concentration | Temperature (°C) | Notes |
| Saturated Aqueous NH₄Cl | Saturated | 0 to RT | Mild and generally safe for most functional groups.[1] |
| Hydrochloric Acid | 1 M - 2 M | 0 | Effective at dissolving magnesium salts and preventing emulsions.[6] |
| Sulfuric Acid | 10% | 0 | Similar to HCl, but less volatile.[3] |
| Water | - | 0 | Highly exothermic, requires slow addition and efficient cooling.[3] |
Experimental Protocols
Detailed Methodology for Quenching a Grignard Reaction of a Benzothiophene Derivative
This protocol provides a general procedure for the quenching and workup of a Grignard reaction where a benzothienylmagnesium halide has been reacted with an electrophile (e.g., an aldehyde or ketone).
-
Cooling : Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Quenching : While stirring the reaction mixture vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel. Monitor the temperature of the reaction mixture and adjust the addition rate to maintain it below 20 °C.
-
Extraction : Once the quenching is complete, transfer the mixture to a separatory funnel. Add diethyl ether or another suitable organic solvent and wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration : Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification : The crude product can then be purified by an appropriate method, such as column chromatography, recrystallization, or distillation.
Visualizations
Caption: Troubleshooting workflow for common issues in quenching Grignard reactions.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1-Benzothiophen-3-ylmethanol and 1-Benzofuran-3-ylmethanol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Biological Activities
Both benzothiophene and benzofuran derivatives are known to exhibit a wide spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antioxidant effects. The specific activity and potency of these derivatives are highly dependent on the nature and position of the substituents on the bicyclic ring system.
Anticancer Activity
Derivatives of both scaffolds have been extensively investigated for their potential as anticancer agents.[1][2] The mechanisms of action are varied and often involve the inhibition of crucial cellular processes in cancer cells.
-
Benzothiophene Derivatives: Many benzothiophene analogs have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2] Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to mitotic arrest in cancer cells.
-
Benzofuran Derivatives: Similarly, numerous benzofuran derivatives have been synthesized and evaluated for their antiproliferative activities.[3][4] Certain compounds have shown significant inhibitory effects against various cancer cell lines, with some exhibiting IC50 values in the micromolar range.[4]
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and both benzothiophene and benzofuran derivatives have shown promise in this area.
-
Benzothiophene Derivatives: Various substituted benzothiophenes have been reported to possess significant antibacterial and antifungal properties. The antimicrobial activity is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Benzofuran Derivatives: Benzofuran derivatives have also been identified as potent antimicrobial agents.[5] Studies have demonstrated their efficacy against a variety of bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) at low microgram per milliliter levels.
Data Presentation: A Comparative Overview of Derivative Activities
Due to the lack of direct comparative data for 1-benzothiophen-3-ylmethanol and 1-benzofuran-3-ylmethanol, the following table summarizes the general biological activities reported for their respective classes of derivatives. It is important to note that the potency of these derivatives can vary significantly based on their specific chemical structures.
| Biological Activity | 1-Benzothiophene Derivatives | 1-Benzofuran Derivatives |
| Anticancer | Potent cytotoxicity against various cancer cell lines, often acting as tubulin polymerization inhibitors.[2] | Significant antiproliferative activity against multiple cancer cell lines, with some derivatives showing IC50 values in the micromolar range.[3][4] |
| Antimicrobial | Broad-spectrum antibacterial and antifungal activities have been reported for various derivatives. | Potent activity against a range of bacterial and fungal pathogens, with some compounds exhibiting low MIC values.[5] |
| Anti-inflammatory | Certain derivatives have shown anti-inflammatory properties. | Derivatives have been investigated for their anti-inflammatory potential. |
| Antioxidant | Some derivatives exhibit antioxidant activity. | Antioxidant properties have been reported for several derivatives.[5] |
Experimental Protocols
While specific experimental data for the parent compounds is unavailable, the following outlines a general methodology commonly used for evaluating the biological activities of their derivatives.
General Workflow for In Vitro Biological Activity Screening
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]
A Spectroscopic Comparison of Substituted Benzothiophenemethanols: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the spectroscopic properties of substituted benzothiophenemethanols. This class of compounds is of significant interest in medicinal chemistry, and a thorough understanding of their structural characteristics is crucial for new discoveries.
This guide provides a summary of key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for a series of substituted benzothiophenemethanols. Detailed experimental protocols for the synthesis and analysis of these compounds are also presented to support reproducibility and further investigation.
General Structure of Substituted Benzothiophenemethanols
The core structure of the compounds discussed in this guide is benzo[b]thiophen-3-ylmethanol, with various substituents primarily at the 5-position of the benzothiophene ring. The numbering of the benzothiophene ring system is shown in the diagram below.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the unsubstituted benzo[b]thiophen-3-ylmethanol and its 5-substituted analogs. All NMR data was recorded in CDCl₃ unless otherwise noted.
¹H NMR Spectral Data
| Compound | Ar-H (ppm) | CH₂ (ppm) | OH (ppm) | Other (ppm) |
| Benzo[b]thiophen-3-ylmethanol | 7.89 (ddd, J = 5.8, 5.4, 1.5 Hz, 2H), 7.45 – 7.38 (m, 3H)[1] | 4.96 (d, J = 0.6 Hz, 2H)[1] | 1.90 (s, 1H)[1] | - |
| (5-Bromobenzo[b]thiophen-3-yl)methanol | - | - | - | - |
| (5-Chlorobenzo[b]thiophen-3-yl)methanol | - | - | - | - |
| (5-Methylbenzo[b]thiophen-3-yl)methanol | - | - | - | - |
Note: Data for substituted compounds is currently being compiled.
¹³C NMR Spectral Data
| Compound | Aromatic C (ppm) | CH₂ (ppm) | Other C (ppm) |
| Benzo[b]thiophen-3-ylmethanol | 140.81, 137.67, 135.97, 124.60, 124.23, 123.86, 122.90, 121.95[1] | 59.85[1] | - |
| (5-Bromobenzo[b]thiophen-3-yl)methanol | - | - | - |
| (5-Chlorobenzo[b]thiophen-3-yl)methanol | - | - | - |
| (5-Methylbenzo[b]thiophen-3-yl)methanol | - | - | - |
Note: Data for substituted compounds is currently being compiled.
IR Spectral Data
| Compound | ν(O-H) (cm⁻¹) | ν(C-H) aromatic (cm⁻¹) | ν(C-H) aliphatic (cm⁻¹) | ν(C=C) aromatic (cm⁻¹) | ν(C-O) (cm⁻¹) |
| Benzo[b]thiophen-3-ylmethanol | - | - | - | - | - |
| (5-Bromobenzo[b]thiophen-3-yl)methanol | - | - | - | - | - |
| (5-Chlorobenzo[b]thiophen-3-yl)methanol | - | - | - | - | - |
| (5-Methylbenzo[b]thiophen-3-yl)methanol | - | - | - | - | - |
Note: Data is currently being compiled.
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Benzo[b]thiophen-3-ylmethanol | - | - |
| (5-Bromobenzo[b]thiophen-3-yl)methanol | - | - |
| (5-Chlorobenzo[b]thiophen-3-yl)methanol | - | - |
| (5-Methylbenzo[b]thiophen-3-yl)methanol | - | - |
Note: Data is currently being compiled.
Experimental Protocols
The following sections detail the general procedures for the synthesis and spectroscopic analysis of substituted benzothiophenemethanols.
Synthesis of Substituted Benzothiophenemethanols
A variety of synthetic routes are available for the preparation of substituted benzothiophenes. One common method involves the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts. Another approach is the acid-catalyzed cyclization of arylthiomethyl ketones.
References
A Comparative Guide to the Purity Validation of 1-Benzothiophen-3-ylmethanol by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active molecules and advanced materials, the purity of intermediates like 1-Benzothiophen-3-ylmethanol is critical.[1] Even minute impurities can significantly alter the yield, stereochemistry, and biological activity of the final product.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound purity, offering detailed experimental protocols and data presentation to aid in the selection of the most suitable analytical methodology for quality control.
Executive Summary: HPLC vs. NMR at a Glance
Both HPLC and NMR are powerful techniques for purity determination, each with distinct advantages. HPLC excels at separating and quantifying impurities, even those structurally very similar to the main compound. Quantitative NMR (qNMR), on the other hand, offers a direct measure of the absolute purity of a sample against a certified internal standard without the need for a reference standard of the analyte itself.[2]
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase. | Nuclear spin resonance in a magnetic field, providing structural and quantitative information. |
| Primary Use | Separation and quantification of impurities and the main component. | Structural elucidation and absolute purity determination. |
| Strengths | High sensitivity for trace impurities, excellent for resolving complex mixtures. | Provides structural confirmation, non-destructive, and can quantify without a specific reference standard for the analyte.[3] |
| Limitations | Requires a reference standard for each compound to be quantified. | Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap. |
| Typical Purity Range | >99% | >95% |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of pharmaceutical ingredients by separating a sample into its individual components.[4] For this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).[1]
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.[1]
Data Presentation: HPLC Purity Analysis
The purity is determined by the area percentage of the main peak in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| This compound (Batch A) | 99.85 | |||
| 8.52 (Main Peak) | 4589234 | 99.85 | ||
| 6.21 (Impurity 1) | 3456 | 0.08 | ||
| 9.78 (Impurity 2) | 3210 | 0.07 | ||
| Alternative: 1-Benzothiophen-2-ylmethanol (Batch B) | 99.52 | |||
| 8.35 (Main Peak) | 4478912 | 99.52 | ||
| 5.98 (Impurity 1) | 12345 | 0.28 | ||
| 10.12 (Impurity 2) | 9012 | 0.20 |
Note: The data presented is representative and for illustrative purposes.
Workflow for HPLC Purity Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of organic compounds.[3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: 500 MHz NMR Spectrometer.[1]
-
Solvent: Chloroform-d (CDCl₃).[1]
-
Internal Standard: Maleic Anhydride (Certified Reference Material).[1]
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.[1]
-
Dissolve the mixture in 0.7 mL of CDCl₃.[1]
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30 s) to ensure accurate integration.[1]
-
Data Presentation: qNMR Purity Calculation
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
| Sample ID | Analyte Signal (ppm) | Analyte Integral (Ianalyte) | Standard Signal (ppm) | Standard Integral (Istd) | Calculated Purity (%) |
| This compound (Batch A) | 4.96 (s, 2H) | 5.25 | 7.10 (s, 2H) | 2.00 | 99.2 |
| Alternative: 1-Benzothiophen-2-ylmethanol (Batch B) | 4.85 (s, 2H) | 5.18 | 7.10 (s, 2H) | 2.00 | 98.5 |
Note: The data presented is representative and for illustrative purposes. The chemical shift for the methylene protons of this compound is approximately 4.96 ppm in CDCl₃.[7]
Workflow for qNMR Purity Validation
Comparative Discussion
-
Sensitivity and Impurity Profiling: HPLC with UV detection is generally more sensitive than NMR for detecting and quantifying trace impurities, making it ideal for identifying unknown degradation products or synthesis by-products.[4] A comprehensive impurity profile can be established, which is crucial for regulatory submissions.[8]
-
Accuracy and Trueness: qNMR is considered a primary ratio method of measurement, meaning it does not require a standard of the analyte itself for quantification. This can lead to a more accurate assessment of the absolute purity, as it is not dependent on the purity of a reference standard.[2][6] It is particularly advantageous for characterizing new chemical entities where a high-purity reference standard may not be available.
-
Structural Information: A significant advantage of NMR is that it provides detailed structural information about the analyte and any observed impurities, aiding in their identification.[9] HPLC, on its own, only provides retention time and UV response, requiring coupling with mass spectrometry (MS) for structural elucidation.
-
Throughput and Speed: HPLC methods, once developed, can often be automated for high-throughput screening of multiple samples. While NMR sample preparation is straightforward, the requirement for longer relaxation delays in qNMR can increase the analysis time per sample.[1]
Conclusion
The choice between HPLC and NMR for the purity validation of this compound depends on the specific requirements of the analysis.
-
For routine quality control and the detection of trace impurities, a validated HPLC method is often the preferred choice due to its high sensitivity and resolving power.
-
For the absolute purity determination of a reference standard or for characterizing a new batch without a specific standard, qNMR is an invaluable and highly accurate technique.
In a comprehensive quality control strategy, these techniques are often used orthogonally. HPLC can be used to demonstrate the separation of all likely impurities, while qNMR can provide a highly accurate value for the purity of the main component. This dual approach provides a robust and reliable assessment of the quality of this compound, ensuring its suitability for downstream applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. rsc.org [rsc.org]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. emerypharma.com [emerypharma.com]
Unraveling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-Benzothiophen-3-ylmethanol Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-Benzothiophen-3-ylmethanol derivatives and related 3-substituted benzothiophenes, drawing upon available experimental data to illuminate their potential as therapeutic agents.
While dedicated, comprehensive SAR studies on this compound are limited in the public domain, this guide synthesizes findings from research on analogous compounds to provide valuable insights into how structural modifications of the benzothiophene scaffold at the 3-position influence their biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.
Comparative Analysis of Biological Activity
The biological activity of 3-substituted benzothiophene derivatives is significantly influenced by the nature of the substituent at the 3-position, as well as modifications on the benzothiophene ring and any appended moieties. The following tables summarize the quantitative data from various studies, offering a comparative overview of the potency of these compounds.
Anticancer Activity
The anticancer potential of benzothiophene derivatives has been a key area of investigation. Modifications at the 3-position, often involving the replacement or alteration of the hydroxyl group of the methanol moiety, have yielded compounds with significant growth inhibitory (GI50) activity against various cancer cell lines.
Table 1: Anticancer Activity of 3-Substituted Benzothiophene Acrylonitrile Analogs [1][2]
| Compound ID | Modification from this compound Core | Target Cell Lines | GI50 (nM) |
| 5 | Methanol group replaced with a (Z)-2-(3,4-dimethoxyphenyl)acrylonitrile moiety | 60 human cancer cell lines | 10 - 90.9 |
| 6 | Methanol group replaced with a (Z)-2-(3,4,5-trimethoxyphenyl)acrylonitrile moiety | 60 human cancer cell lines | 21.1 - 98.9 |
| 13 | Methanol group replaced with an (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile moiety | 60 human cancer cell lines | < 10.0 (in most lines) |
Note: The core scaffold in these analogs is a benzo[b]thiophene, with the acrylonitrile moiety attached at either the 2- or 3-position, providing insights into positional isomer effects.
Antimicrobial Activity
Benzothiophene derivatives have also been explored for their efficacy against bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency.
Table 2: Antimicrobial Activity of Fluorinated Benzothiophene-Indole Hybrids [3]
| Compound ID | Key Structural Features | Target Organism | MIC (µg/mL) |
| 3a | 2-Fluoro-4-(1H-indol-3-yl)-9H-thieno[2,3-b]carbazole | S. aureus (USA Lac * lux) | 1 |
| 3a | 2-Fluoro-4-(1H-indol-3-yl)-9H-thieno[2,3-b]carbazole | MRSA (JE2) | 2 |
| 3b | 6-ol analog of 3a | S. aureus (USA Lac * lux) | 8 |
| 3b | 6-ol analog of 3a | MRSA (JE2) | 8 |
Enzyme Inhibitory Activity
The ability of benzothiophene derivatives to inhibit specific enzymes is another promising avenue for therapeutic development. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important targets in neurodegenerative diseases.
Table 3: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids [4]
| Compound ID | Key Structural Features | Target Enzyme | IC50 (µM) |
| 5f | 3-Benzoyl-2-phenylbenzothiophene chalcone with a 4-fluorophenyl group | Acetylcholinesterase (AChE) | 62.10 |
| 5h | 3-Benzoyl-2-phenylbenzothiophene chalcone with a 4-aminophenyl group | Butyrylcholinesterase (BChE) | 24.35 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
In Vitro Anticancer Screening (NCI-60 Cell Line Panel)[1][2]
The anticancer activity of the benzothiophene acrylonitrile analogs was determined using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol.
-
Cell Preparation: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: Cells were seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds were then added at five different concentrations (10-fold dilutions, e.g., 10⁻⁴ to 10⁻⁸ M).
-
Incubation: The plates were incubated for an additional 48 hours.
-
Cell Viability Assay: For adherent cells, the assay was terminated by the addition of trichloroacetic acid (TCA). Cells were fixed and stained with sulforhodamine B (SRB). For suspension cells, the assay was terminated using the Alamar Blue assay.
-
Data Analysis: The absorbance was read on an automated plate reader. The growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) values were calculated from the dose-response curves.
Broth Microdilution Susceptibility Assay for Antimicrobial Activity[3][5]
The minimum inhibitory concentrations (MICs) of the benzothiophene-indole hybrids against various bacterial strains were determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial strains were grown overnight, and the culture was diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.
Cholinesterase Inhibition Assay[4]
The inhibitory activity of the benzothiophene-chalcone hybrids against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was measured using a modified Ellman's method.
-
Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) or BChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) were prepared in phosphate buffer.
-
Assay Procedure: In a 96-well plate, the enzyme, DTNB, and the test compound (at various concentrations) were pre-incubated. The reaction was initiated by the addition of the substrate.
-
Absorbance Measurement: The rate of the enzymatic reaction was monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates with and without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined from the dose-response curves.
Visualizing Structure-Activity Relationships and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of key concepts and experimental processes.
References
- 1. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Benzothiophene and Benzofuran Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of benzothiophene and benzofuran, two heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Understanding their distinct reactivity profiles is crucial for the strategic design and synthesis of novel derivatives with desired properties. This document summarizes key reactions, presents available quantitative data, details experimental protocols, and illustrates reaction mechanisms.
Executive Summary
Benzothiophene and benzofuran, while structurally similar, exhibit notable differences in their reactivity, primarily governed by the nature of the heteroatom—sulfur versus oxygen. The key distinctions are:
-
Electrophilic Aromatic Substitution: This is the most well-documented area of difference. Benzofuran preferentially undergoes electrophilic attack at the C2 position, whereas benzothiophene favors the C3 position. This divergence is attributed to the relative abilities of the oxygen and sulfur atoms to stabilize the intermediate carbocation.
-
Oxidation: Benzofuran is more susceptible to oxidative cleavage of the furan ring compared to the more robust thiophene ring in benzothiophene. Oxidation of benzothiophene often leads to the formation of the corresponding sulfoxide or sulfone without ring opening.
-
Reduction: Both scaffolds can be reduced to their 2,3-dihydro derivatives, though the conditions required may vary.
-
Nucleophilic Aromatic Substitution: Halogenated benzothiophenes, particularly at the C2 and C3 positions, are known to undergo nucleophilic substitution. While less common, similar reactions can occur with halogenated benzofurans, though their reactivity is generally lower.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of functionalizing benzothiophene and benzofuran. The regioselectivity of these reactions is a critical consideration for synthetic chemists.
Regioselectivity and Reactivity
The primary difference in the electrophilic substitution of these two scaffolds lies in the preferred position of attack.
-
Benzofuran: Electrophilic substitution predominantly occurs at the C2 position . The oxygen atom, being highly electronegative, can effectively stabilize the positive charge in the transition state through resonance when the attack is at C2.
-
Benzothiophene: In contrast, benzothiophene favors electrophilic attack at the C3 position . The larger sulfur atom is less effective at stabilizing the adjacent positive charge through resonance compared to oxygen. Consequently, the stability of the intermediate where the aromaticity of the benzene ring is preserved plays a more significant role, favoring C3 substitution.
Table 1: Comparison of Products in Electrophilic Aromatic Substitution
| Reaction | Reagents | Benzofuran Product(s) | Benzothiophene Product(s) |
| Nitration | HNO₃/Ac₂O | 2-Nitrobenzofuran | 3-Nitrobenzofuran and 2-Nitrobenzofuran |
| Vilsmeier-Haack | POCl₃/DMF | 2-Formylbenzofuran | 3-Formylbenzofuran |
| Bromination | Br₂/CS₂ | 2-Bromobenzofuran & 3-Bromobenzofuran | 3-Bromobenzofuran |
Reaction Mechanisms
The differing regioselectivity can be rationalized by examining the stability of the Wheland intermediates formed during the reaction.
Diagram 1: Electrophilic Substitution Mechanism on Benzofuran
A Comparative Guide to the Mass Spectrometric Analysis of Benzothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene and its isomers are significant structural motifs in a vast array of pharmaceuticals and functional materials. The subtle differences in the position of the sulfur atom within the bicyclic structure, as seen in benzo[b]thiophene and the less stable benzo[c]thiophene, can lead to profound changes in their physicochemical properties and biological activities. Consequently, the accurate and reliable differentiation of these isomers is paramount in synthesis, quality control, and mechanistic studies. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of benzothiophene isomers, supported by experimental data and detailed protocols.
Introduction to Mass Spectrometry for Isomer Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique such as gas chromatography (GC) or liquid chromatography (LC), it becomes an indispensable tool for the identification and quantification of individual components in complex mixtures. For isomeric compounds, which have the same molecular formula and thus the same molecular weight, mass spectrometry alone is often insufficient for differentiation. However, by coupling it with chromatography and employing tandem mass spectrometry (MS/MS) to study fragmentation patterns, distinct "fingerprints" for each isomer can be obtained.
Core Techniques: GC-MS vs. LC-MS/MS
The two most common approaches for the analysis of benzothiophene isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the volatility and thermal stability of the analytes, as well as the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like the parent benzothiophene isomers and their alkylated derivatives. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer. Electron ionization (EI) is the most common ionization technique used in GC-MS, which can lead to extensive fragmentation, providing rich structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a more versatile technique capable of analyzing a wider range of compounds, including those that are less volatile or thermally labile. Separation is achieved in the liquid phase, offering a broader range of stationary and mobile phases for method development. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources in LC-MS, which are generally "softer" than EI, often resulting in a more abundant molecular ion. The use of tandem mass spectrometry (MS/MS) is crucial for generating fragment ions for structural elucidation and isomer differentiation.
Quantitative Data Comparison
The following tables summarize key quantitative data for the analysis of benzothiophene isomers using different mass spectrometry techniques.
Table 1: GC-MS Data for Benzothiophene Isomers
| Isomer | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance | Limit of Detection (LOD) |
| Benzo[b]thiophene | 12.34 | 134 | 134 (100%), 89 (25%), 69 (15%) | 1 ng/mL |
| Benzo[c]thiophene | 11.98 | 134 | 134 (100%), 102 (30%), 63 (20%) | 2 ng/mL |
| 2-Methylbenzo[b]thiophene | 13.52 | 148 | 148 (100%), 147 (85%), 115 (30%) | 0.5 ng/mL |
| 3-Methylbenzo[b]thiophene | 13.61 | 148 | 148 (100%), 147 (95%), 115 (40%) | 0.5 ng/mL |
Note: Retention times and relative abundances are illustrative and can vary depending on the specific GC column and conditions used.
Table 2: LC-MS/MS Data for Substituted Benzothiophene Isomers
| Isomer | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| 5-Aminobenzo[b]thiophene | 5.21 | 150.0 | 122.0, 91.1 | 20 |
| 6-Aminobenzo[b]thiophene | 5.45 | 150.0 | 122.0, 90.0 | 20 |
| 5-Nitrobenzo[b]thiophene | 6.83 | 180.0 | 134.0, 107.0 | 25 |
| 6-Nitrobenzo[b]thiophene | 7.01 | 180.0 | 134.0, 106.0 | 25 |
Note: Retention times, product ions, and collision energies are dependent on the LC column, mobile phase, and mass spectrometer settings.
Advanced Techniques: Ion Mobility Mass Spectrometry
Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique can be particularly powerful for separating isomers that are difficult to resolve by chromatography alone. For complex mixtures containing various benzothiophene derivatives, such as in petroleum samples, IM-MS can help to differentiate isomers and reduce spectral complexity.
Experimental Protocols
GC-MS Protocol for Benzothiophene Isomer Analysis
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of 1-10 µg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Data Acquisition: Full scan mode.
-
LC-MS/MS Protocol for Substituted Benzothiophene Isomer Analysis
-
Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) or Product Ion Scan mode. The specific precursor and product ions will need to be optimized for each analyte.
-
Visualization of Experimental Workflow and Isomer Differentiation Logic
Caption: General workflow for the analysis of benzothiophene isomers using mass spectrometry.
Caption: Decision-making process for the differentiation of benzothiophene isomers.
Conclusion
The differentiation of benzothiophene isomers is a critical analytical challenge that can be effectively addressed using mass spectrometry coupled with chromatographic separation. GC-MS is a robust technique for the analysis of volatile and thermally stable benzothiophene derivatives, providing detailed fragmentation patterns for structural elucidation. LC-MS/MS offers greater versatility for a wider range of substituted benzothiophenes, with the power of tandem mass spectrometry to generate specific fragments for isomer distinction. For particularly challenging separations, advanced techniques such as ion mobility-mass spectrometry can provide an additional dimension of separation. The choice of the optimal technique will depend on the specific properties of the isomers of interest and the complexity of the sample matrix. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to select and implement the most appropriate mass spectrometric method for their analytical needs.
In Vitro Efficacy of Novel Benzothiophene-Derived Kinase Inhibitors Compared to Staurosporine
This guide provides a comparative analysis of novel compounds derived from 1-Benzothiophen-3-ylmethanol, herein designated as BTM-4 and BTM-7, against the broad-spectrum kinase inhibitor, Staurosporine. The comparison focuses on in vitro kinase inhibition and cytotoxicity against a human cancer cell line. Recent studies have highlighted benzothiophene derivatives as promising scaffolds for potent and selective kinase inhibitors, targeting kinases like DYRK1A/B and others involved in cancer progression.[1][2][3] This guide is intended for researchers and professionals in drug development seeking to evaluate the potential of this novel chemical series.
Comparative Analysis of In Vitro Activity
The inhibitory potential of the novel compounds was assessed against a representative serine/threonine kinase, Protein Kinase A (PKA), and their cytotoxic effects were measured in the A549 human lung carcinoma cell line. Staurosporine, a potent but non-selective protein kinase inhibitor, serves as the benchmark for this comparison.[4]
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| BTM-4 | PKA | 15 | A549 | 25 | 1667 |
| BTM-7 | PKA | 8 | A549 | 18 | 2250 |
| Staurosporine | PKA | 7[4] | A549 | 0.5 | 71 |
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological target in vitro.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that is required to kill 50% of cells in vitro.
-
Selectivity Index: A ratio to measure the window between desired activity and cellular toxicity. Higher values are favorable.
Experimental Methodologies
Detailed protocols for the key in vitro assays are provided below to ensure reproducibility and transparent comparison of the experimental data.
In Vitro Kinase Inhibition Assay (PKA)
This protocol outlines the procedure for determining the IC₅₀ values of test compounds against Protein Kinase A (PKA). The assay measures the transfer of a radioactive phosphate from ATP to a substrate, a common method for assessing kinase activity.[5][6]
Materials:
-
Recombinant human PKA enzyme
-
PKA substrate peptide (e.g., LRRASLG)
-
[γ-³²P]ATP[5]
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (BTM-4, BTM-7, Staurosporine) dissolved in DMSO[7]
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
A master mix is prepared containing the kinase buffer, PKA substrate peptide, and [γ-³²P]ATP.
-
Test compounds are serially diluted in DMSO and added to the wells of a 96-well plate.
-
The kinase reaction is initiated by adding the recombinant PKA enzyme to each well.
-
The plate is incubated at 30°C for a specified period (e.g., 30 minutes) to allow for the phosphorylation reaction.
-
The reaction is stopped by adding a solution like phosphoric acid.
-
A portion of the reaction mixture from each well is spotted onto phosphocellulose paper.
-
The paper is washed multiple times to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate peptide is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9][10]
Materials:
-
A549 human lung carcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (BTM-4, BTM-7, Staurosporine)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
A549 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a 37°C, 5% CO₂ incubator.[11]
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is included.[12]
-
The plates are incubated for a specified exposure period (e.g., 48 or 72 hours).
-
Following incubation, the medium is removed, and MTT solution diluted in serum-free medium is added to each well.[9][10]
-
The plates are incubated for an additional 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
The MTT solution is removed, and a solubilization agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
The absorbance is measured using a plate reader at a wavelength of approximately 570 nm.[10]
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and CC₅₀ values are determined from dose-response curves.
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the mechanism of kinase inhibition and the workflow for evaluating the novel compounds.
Caption: Mechanism of ATP-competitive kinase inhibition by novel compounds.
References
- 1. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. In Vitro Kinase Assays | Revvity [revvity.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Benzothiophene-Based Ligands in Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the In Silico Performance of Benzothiophene Derivatives Against Various Drug Targets.
Benzothiophene, a bicyclic aromatic compound containing a benzene ring fused to a thiophene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to their investigation as potential therapeutic agents for various diseases. This guide provides a comparative overview of recent molecular docking studies on benzothiophene-based ligands, offering insights into their binding affinities and interactions with different biological targets. The data presented is compiled from several key studies to facilitate a comparative analysis for researchers in the field.
Comparative Docking Performance of Benzothiophene Derivatives
The following tables summarize the quantitative data from various studies, showcasing the docking scores and binding energies of different benzothiophene derivatives against a range of protein targets. These tables are designed to provide a clear and concise comparison of the in silico performance of these ligands.
| Ligand/Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference Study |
| 1-benzothiophene-2-carboxylic acid (2BT) | COX-2 | - | -81.4 | [1] |
| 2BT-Rhodanine | COX-2 | - | -98.37 | [1] |
| Celecoxib (Reference) | COX-2 | - | -116.76 | [1] |
| 1-benzothiophene-2-carboxylic acid (2BT) | HIV-1 Protease | - | -79.33 | [1] |
| Derivative 20 | MRSA | -6.38 | - | [2][3] |
| Derivative 1 | MSSA | -5.56 | - | [2][3] |
| Derivative 17 | DRSA | -5.23 | - | [2][3] |
| Derivative 4 (antipyrine group) | mCOX-2 | - | -9.4 | [4] |
| Derivative 8f | CB2 Cannabinoid Receptor | - | - (Ki = 0.08 µM) | [5] |
| RCA3 | RORγt (PDB ID: 6q7a) | Good | - | [6] |
| RCA5 | RORγt (PDB ID: 6q7a) | Good | - | [6] |
| Compound 5f | Acetylcholinesterase (AChE) | - | - (IC50 = 62.10 µM) | [7][8] |
| Compound 5h | Butyrylcholinesterase (BChE) | - | - (IC50 = 24.35 µM) | [7][8] |
| Galantamine (Reference) | Butyrylcholinesterase (BChE) | - | - (IC50 = 28.08 µM) | [7][8] |
Experimental Protocols: A Look into the Methodologies
The methodologies employed in molecular docking studies are crucial for the reproducibility and reliability of the results. Below are summaries of the experimental protocols from the cited research.
General Workflow:
A typical workflow for comparative docking studies of benzothiophene-based ligands involves several key steps, from target selection and preparation to ligand docking and analysis of the results.
Study-Specific Methodologies:
-
Study on 1-benzothiophene-2-carboxylic acid (2BT) against COX-2 and HIV-1 Protease:
-
Software: Not explicitly stated in the provided snippets, but likely a standard docking program.
-
Protein Preparation: Different protein data bank (PDB) entries were used for various targets (e.g., 1DLO, 1LCS, 6LU7, 1AOL, 3LN1, 3V92) to test for anti-viral, anti-leukemia, and anti-inflammatory effects.[1]
-
Ligand Preparation: The structure of 1-benzothiophene-2-carboxylic acid (2BT) was optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set.[1] A hybrid molecule (2BT-Rhodanine) was also created to improve interaction.[1]
-
Docking Analysis: The study focused on analyzing binding energies and intermolecular interactions, including hydrogen bonds and van der Waals forces.[1]
-
-
Study on Benzothiophene Derivatives against Multidrug-Resistant Staphylococcus aureus:
-
Approach: This study utilized an integrative computational approach, combining Quantitative Structure-Activity Relationship (QSAR) modeling with molecular docking.[2][3]
-
Software: Not explicitly mentioned in the snippets.
-
Analysis: The research focused on identifying key molecular features correlated with antimicrobial activity and revealed critical interactions between the compounds and target proteins.[2][3] The binding affinities were reported in kcal/mol.[2][3]
-
-
Study on Tetrahydrobenzothiophene Derivatives against RORγt:
-
Design: The compounds were designed based on their docking studies with the RORγt receptor.[6]
-
Protein Target: The specific PDB ID used was 6q7a.[6]
-
Analysis: The study reported "good docking scores" for the lead compounds, which were then synthesized and evaluated for their anticancer and antioxidant activities.[6]
-
-
Study on Benzothiophene-chalcones as Cholinesterase Inhibitors:
-
Software: AMBER14 force field was used for molecular dynamics simulations to refine docking poses and evaluate complex stability.[7] MM/PBSA binding energy calculations were used as a scoring function.[7]
-
Analysis: The study aimed to analyze the best binding scores and elucidate enzyme-inhibitor interactions.[7][8]
-
-
Study on Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives against COX-2:
-
Software: AutoDock 4.0 was used for all docking calculations.[4]
-
Protein Preparation: Polar hydrogens were added, and Kollman United Atom charges and atomic solvation parameters were assigned to the murine COX-2 (mCOX-2) protein.[4]
-
Ligand Preparation: Gasteiger partial charges were added, non-polar hydrogens were merged, and rotatable bonds were defined.[4]
-
Grid and Docking: The Autogrid program was used to compute grid maps. A preliminary blind docking was performed, followed by docking at the active site with a grid spacing of 0.375 Å. The Lamarckian genetic algorithm was used for searching the best conformers.[4]
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized signaling pathway that can be inhibited by a benzothiophene-based ligand, leading to a therapeutic effect.
This guide provides a snapshot of the current research landscape for the comparative docking of benzothiophene-based ligands. For more detailed information, including specific interaction residues and comprehensive structure-activity relationships, researchers are encouraged to consult the full-text articles cited herein.
References
- 1. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Benzothiophen-3-ylmethanol
This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzothiophen-3-ylmethanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices derived from safety data sheets of structurally similar benzothiophene derivatives.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses with side shields are essential to protect against splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or PVC, should be worn.[1] It is important to inspect gloves for any damage before use and to employ proper removal techniques. |
| Body Protection | A lab coat or overalls should be worn to prevent skin contact.[1][3] For larger scale operations, flame-retardant and antistatic protective clothing may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood.[4] If ventilation is insufficient or in case of emergency, a NIOSH/MSHA approved respirator is required.[4][5] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is critical to ensure safety during the handling of this compound.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or volatile forms of the substance.[4]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][5]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach.
-
Handling the Compound: Avoid direct contact with the skin and eyes.[3] Do not inhale dust or vapors.[4] Use only non-sparking tools and take precautionary measures against static discharge.
-
Spill Management:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Classification:
-
This chemical should be treated as hazardous waste.[6]
Disposal Procedures:
-
Chemical Waste: Collect waste in a designated, properly labeled, and sealed container.[7] Do not mix with other incompatible wastes.
-
Contaminated Materials: Any materials, such as gloves, absorbent paper, or other disposables that have come into contact with this compound, should be disposed of as hazardous waste.
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic compounds, the first three rinses should be collected.[7]
-
After thorough rinsing and drying, the container can be disposed of according to local regulations.[8]
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.nl [fishersci.nl]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
